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Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate Documentation Hub

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  • Product: Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate
  • CAS: 114983-15-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Biological Activity of Pyrido[2,3-b]pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure that has emerged as a cornerstone in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure that has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and rigid, planar geometry make it an ideal framework for designing potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the diverse biological activities of pyrido[2,3-b]pyrazine derivatives, synthesizing data from seminal studies to offer field-proven insights for researchers and drug development professionals. We will explore the causality behind experimental designs, delve into the key mechanisms of action—from kinase inhibition in oncology to polymerase disruption in virology—and present detailed, self-validating protocols for evaluating these potent compounds. This document is structured to serve as a comprehensive resource, blending foundational science with practical application to accelerate the discovery of novel therapeutics based on this versatile scaffold.

Introduction: The Pyrido[2,3-b]pyrazine Core in Medicinal Chemistry

The fusion of a pyridine and a pyrazine ring to form the pyrido[2,3-b]pyrazine system creates a nitrogen-rich heterocyclic scaffold with significant therapeutic potential. This core structure is present in a wide range of biologically active molecules, demonstrating activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of nitrogen atoms within the bicyclic system allows for multiple points of hydrogen bonding and other non-covalent interactions with biological macromolecules, making it a highly adaptable pharmacophore.

The versatility of this scaffold lies in its synthetic tractability. The core can be readily functionalized at various positions, allowing chemists to fine-tune the steric and electronic properties of the molecule to achieve high potency and selectivity for specific biological targets.[3] This guide will dissect the key biological activities reported for this class of compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used to validate their therapeutic potential.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrido[2,3-b]pyrazine derivatives have demonstrated profound efficacy as anticancer agents, primarily by inhibiting key enzymes and signaling pathways that drive tumor growth and proliferation.[4][5]

Inhibition of Protein Kinases

A primary mode of action for many pyrazine-based compounds is the inhibition of protein kinases, which are critical regulators of cellular processes.[6] Derivatives of the pyrido[2,3-b]pyrazine scaffold have been developed as potent inhibitors of several oncologically relevant kinases.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations in the EGFR gene can lead to its constitutive activation, a common driver in Non-Small Cell Lung Cancer (NSCLC).[7] Several pyrido[2,3-b]pyrazine derivatives have been designed to target both wild-type and mutant forms of EGFR.

Notably, a class of pyrido[2,3-b][8][9]oxazine-based inhibitors has shown potent activity against NSCLC cell lines harboring EGFR mutations.[9][10] For instance, compound 7f from this series demonstrated impressive potency against the HCC827 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M double mutation) cell lines, with IC50 values comparable to the clinically approved drug osimertinib.[9][10] The T790M mutation is a major cause of acquired resistance to first-generation EGFR inhibitors, making compounds active against this mutant particularly valuable.[7] Mechanistic studies confirmed that compound 7f acts by inhibiting EGFR-TK autophosphorylation, leading to significant apoptosis in cancer cells while sparing normal cells.[9][10]

Similarly, another series of pyrido[2,3-b]pyrazines was specifically designed to overcome erlotinib resistance. Compound 7n from this series was highly effective against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines, indicating its potential to combat tumors with the EGFR T790M mutation.[11]

Below is a simplified diagram of the EGFR signaling pathway and the point of intervention for these inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates AKT AKT EGFR->AKT Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->EGFR Inhibits Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and inhibitor action.

Table 1: Anticancer Activity of Selected Pyrido[2,3-b]pyrazine Derivatives against NSCLC Cell Lines

Compound Cell Line EGFR Mutation Status IC50 (µM) Reference
7f HCC827 Exon 19 deletion 0.09 [9][10]
7f NCI-H1975 L858R/T790M 0.89 [9][10]
7f A-549 Wild-Type (overexpressed) 1.10 [9][10]
7n PC9 Erlotinib-Sensitive 0.09 [11]

| 7n | PC9-ER | Erlotinib-Resistant (T790M) | 0.15 |[11] |

Dysregulation of Anaplastic Lymphoma Kinase (ALK) is implicated in several cancers, including certain types of NSCLC and lymphoma.[12] A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines were developed as potent and selective ALK inhibitors. Through rapid elaboration of the structure-activity relationship (SAR), researchers identified analogs that inhibit ALK with IC50 values in the low nanomolar range in enzymatic assays and the sub-micromolar range in cell-based assays.[12]

Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their inhibition is a validated strategy for cancer therapy.[13][14] The related pyrido[2,3-d]pyrimidine scaffold has been successfully developed into CDK4/6 inhibitors like Palbociclib.[14] This success has inspired research into pyrido[2,3-b]pyrazine derivatives as well. Studies on the broader class of pyridopyrimidines show that they can effectively inhibit CDK2 and CDK4/6, leading to cell cycle arrest and apoptosis.[5][15][16] The design rationale often involves creating a molecule that can mimic ATP and fit into the kinase's ATP-binding pocket.[15]

Wnt/β-catenin Pathway Inhibition

The Wnt signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. A series of 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives were identified as potent inhibitors of the Wnt/β-catenin signaling pathway.[17] These compounds effectively inhibited cancer cell proliferation in NSCLC cell lines, demonstrating that the pyrido[2,3-b]pyrazine core is a promising skeleton for developing small-molecule inhibitors targeting this critical oncogenic pathway.[17]

Antiviral Activity: A New Frontier Against Herpesviruses

Beyond cancer, pyrido[2,3-b]pyrazines have emerged as a novel class of non-nucleoside antiviral agents, particularly against human cytomegalovirus (HCMV), a member of the herpesvirus family.[8][18]

Inhibition of HCMV DNA Polymerase

Current treatments for HCMV infections face challenges with toxicity and drug resistance. A promising alternative approach is the development of non-nucleoside inhibitors that target the viral DNA polymerase.[8] A series of pyrido[2,3-b]pyrazine derivatives were synthesized and shown to be potent inhibitors of HCMV DNA polymerase.[8][18]

The research focused on optimizing antiviral potency while minimizing off-target effects, such as inhibition of the human ether-à-go-go-related gene (hERG) ion channel, which can lead to cardiotoxicity.[8] By modifying substituents at the 2-position of the pyridopyrazine core, researchers identified lead compounds with excellent therapeutic indices. Compound 27 from this series exhibited potent anti-HCMV activity (EC50 = 0.33 µM), low cytotoxicity, and improved aqueous solubility, making it a strong candidate for further development.[8][18]

Importantly, select compounds from this series also demonstrated broad-spectrum activity against other herpesviruses, including Herpes Simplex Virus (HSV-1, HSV-2) and Epstein-Barr Virus (EBV).[8][18]

Table 2: Antiviral Activity of a Lead Pyrido[2,3-b]pyrazine Derivative | Compound | Virus | Activity Metric | Value | Reference | | :--- | :--- | :--- | :--- | :--- | | 27 | HCMV | EC50 | 0.33 µM |[8][18] | | 27 | Cytotoxicity (CC50) | > 40 µM |[8] | | 27 | hERG Inhibition (IC50) | > 40 µM |[8] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Pyrido[2,3-b]pyrazine derivatives have been investigated for their potential to inhibit bacterial growth.[1][19]

In one study, a series of derivatives were tested against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria.[1] The results highlighted a key structure-activity relationship: a derivative bearing two thiocarbonyl groups (a 2,3-dithione) exhibited the most potent activity, particularly against the Gram-positive strains.[1] The presence of alkyl or aryl side-chains on the heterocyclic moiety was found to decrease the antibacterial effect, suggesting that the unsubstituted dithione core is crucial for this specific activity.

Table 3: Antibacterial Activity (MIC) of a Pyrido[2,3-b]pyrazine-2,3-dithione

Bacterial Strain Type MIC (mg/mL) Reference
S. aureus Gram-positive 0.078 [1]
B. cereus Gram-positive 0.078 [1]
E. coli Gram-negative 0.625 [1]

| S. typhi | Gram-negative | 1.25 |[1] |

Key Experimental Protocols

The validation of biological activity relies on robust and reproducible experimental assays. The following are detailed protocols for key assays frequently used to evaluate pyrido[2,3-b]pyrazine derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is fundamental for determining the cytotoxic potential of anticancer compounds.[10]

Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, H1975) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrido[2,3-b]pyrazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

MTT_Workflow node_start Start node_seed 1. Seed Cells in 96-well plate node_start->node_seed node_incubate1 2. Incubate 24h (Cell Attachment) node_seed->node_incubate1 node_treat 3. Add Serial Dilutions of Compounds node_incubate1->node_treat node_incubate2 4. Incubate 48-72h (Treatment Period) node_treat->node_incubate2 node_mtt 5. Add MTT Reagent Incubate 3-4h node_incubate2->node_mtt node_solubilize 6. Remove Medium Add DMSO to Solubilize Formazan node_mtt->node_solubilize node_read 7. Read Absorbance at 570 nm node_solubilize->node_read node_analyze 8. Calculate % Viability Determine IC50 node_read->node_analyze node_end End node_analyze->node_end

Sources

Exploratory

Chemical Identity and Synthetic Utility of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate: A Technical Whitepaper

Introduction: The Structural Paradox Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate (CAS: N/A for specific ester, Scaffold CAS: 322-46-3) represents a critical bicyclic heteroaromatic scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Paradox

Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate (CAS: N/A for specific ester, Scaffold CAS: 322-46-3) represents a critical bicyclic heteroaromatic scaffold in medicinal chemistry. It serves as a primary intermediate in the synthesis of PI3K inhibitors, antifolates, and various kinase antagonists.[1]

For researchers, the primary challenge with this molecule lies not in its connectivity, but in its tautomeric identity .[1] While nomenclature often defaults to the "hydroxy" form, thermodynamic reality in solution and solid-state dictates that the molecule exists predominantly as the 2-oxo (lactam) tautomer.[1] This distinction is not merely semantic; it dictates solubility, reactivity profiles (specifically


 displacements), and hydrogen bond donor/acceptor patterns in protein-ligand docking.[1]

This guide provides a definitive technical analysis of the molecule's nomenclature, synthesis, and application, grounded in rigorous organic chemistry principles.[1]

Structural Analysis & IUPAC Nomenclature[1]

The Core Scaffold

The molecule is based on pyrido[2,3-b]pyrazine , a 1,4,5-triazanaphthalene system.[1]

  • Fusion: The fusion occurs between the 2,3-bond of a pyridine ring and the b-bond of a pyrazine ring.[1]

  • Numbering: Standard IUPAC numbering prioritizes the nitrogen atoms.[1] The bridgehead atoms are generally not numbered in the name but dictate the fusion face.[1]

Tautomerism and Preferred IUPAC Name (PIN)

The "2-hydroxy" designation implies an enol structure.[1] However, the proton on the oxygen is labile and migrates to the adjacent ring nitrogen (N1), stabilizing the structure through amide resonance.[1]

  • Common Name: Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate.

  • Thermodynamic Tautomer: Ethyl 2-oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylate.

Why this matters: When performing substructure searches in databases like SciFinder or Reaxys, searching for the hydroxy tautomer may miss results indexed solely under the oxo form.[1]

Graphviz Logic: Tautomeric Equilibrium

The following diagram illustrates the proton shift that defines the molecule's reactivity.

Tautomerism cluster_props Physicochemical Impact Enol Enol Form (2-hydroxy) Aromatic Pyrazine Ring Keto Keto/Lactam Form (2-oxo-1,2-dihydro) Dominant Tautomer Enol->Keto Proton Transfer (Fast) Prop1 Solubility: Low in non-polar solvents Keto->Prop1 Prop2 Reactivity: Oxygen is nucleophilic (O-alkylation) Nitrogen is nucleophilic (N-alkylation) Keto->Prop2

Figure 1: Tautomeric equilibrium shifting toward the thermodynamically stable lactam (2-oxo) form.

Synthetic Methodology

The synthesis of this scaffold is a classic example of a condensation reaction between an ortho-diamine and a vicinal tricarbonyl equivalent.[1] The most robust method involves 2,3-diaminopyridine and diethyl ketomalonate (also known as diethyl mesoxalate).[1]

Reaction Mechanism[1]
  • Nucleophilic Attack: The more nucleophilic amino group (3-NH2 of pyridine) attacks the central ketone of diethyl ketomalonate.[1]

  • Schiff Base Formation: Elimination of water yields an imine intermediate.[1]

  • Cyclization: The second amino group (2-NH2) attacks the adjacent ester carbonyl.[1]

  • Aromatization/Tautomerization: Loss of ethanol drives the formation of the stable amide (lactam) ring.[1]

Experimental Protocol

Note: This protocol is synthesized from standard heterocyclic procedures for pteridines and pyridopyrazines.

Reagents:

  • 2,3-Diaminopyridine (1.0 eq)

  • Diethyl ketomalonate (1.1 eq)[1]

  • Ethanol (Absolute, solvent)[1][2][3]

  • Acetic Acid (Catalytic, optional)[1]

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-diaminopyridine (10 mmol, 1.09 g) in absolute ethanol (50 mL).

  • Addition: Add diethyl ketomalonate (11 mmol, 1.91 g) dropwise at room temperature. The solution may darken slightly.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM). The product typically fluoresces or appears as a dark spot under UV.[1]

  • Workup: Cool the reaction mixture to

    
     in an ice bath. The product, Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate, should precipitate as a solid.[1]
    
  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted ketomalonate.[1]
  • Purification: If necessary, recrystallize from hot ethanol or DMF/Water.

Synthesis Workflow Diagram

Synthesis Reactants 2,3-Diaminopyridine + Diethyl Ketomalonate Conditions Reflux in EtOH (4-6 Hours) Reactants->Conditions Inter Intermediate: Schiff Base Formation Conditions->Inter - H2O Product Ethyl 2-hydroxypyrido[2,3-b] pyrazine-3-carboxylate (Precipitate) Inter->Product Cyclization (- EtOH)

Figure 2: Condensation pathway for the synthesis of the pyrido[2,3-b]pyrazine scaffold.

Physicochemical Characterization

To validate the synthesis, the following analytical data is expected. Note that the NMR shifts are characteristic of the oxo tautomer.[1]

PropertyExpected Value/ObservationStructural Insight
Appearance Yellow to orange crystalline solidExtended conjugation of the diazanaphthalene system.[1]
Melting Point > 200°C (Decomposes)High lattice energy due to intermolecular H-bonding (Amide-like dimer).
1H NMR (DMSO-d6)

1.35 (t, 3H), 4.38 (q, 2H)
Ethyl ester group intact.[1]
1H NMR (Aromatic)

7.5-8.8 (m, 3H)
Pyridine ring protons.[1] Shift depends on substituent effects.[1]
1H NMR (NH)

12.0 - 13.0 (br s, 1H)
Critical: Presence of broad singlet confirms the NH (Lactam) tautomer.[1]
Mass Spec (ESI+)

Consistent with formula

.

Medicinal Chemistry Applications

The utility of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate lies in its role as a "gateway" intermediate.[1] It is rarely the final drug; rather, it is the substrate for functionalization.[1]

The Chlorination-SNAr Sequence

The most common workflow involves converting the 2-hydroxy (oxo) group into a leaving group (chloride), followed by nucleophilic aromatic substitution (


).[1]
  • Chlorination: Reaction with

    
     (Phosphorus oxychloride) or 
    
    
    
    converts the lactam to the 2-chloro derivative.[1]
    • Caution: This restores the full aromaticity of the pyrazine ring, making the C2 position highly electrophilic.[1]

  • Substitution: The 2-chloro species reacts with amines, phenols, or anilines to install the pharmacophore.[1]

  • Ester Hydrolysis/Modification: The 3-ethyl ester can be hydrolyzed to the acid, reduced to an alcohol, or converted to an amide.[1]

Application Diagram

Applications Core Ethyl 2-hydroxy pyrido[2,3-b]pyrazine -3-carboxylate POCl3 POCl3 / Reflux Core->POCl3 Deoxychlorination Chloro 2-Chloro Derivative (Highly Electrophilic) POCl3->Chloro Amine R-NH2 / Base Drug Functionalized Kinase Inhibitor (e.g., PI3K) Amine->Drug Chloro->Amine SNAr

Figure 3: Synthetic utility in drug discovery workflows.

References

  • IUPAC Nomenclature of Fused Heterocycles.IUPAC Blue Book.

    • [1]

  • Synthesis of Pyrido[2,3-b]pyrazines.Journal of Medicinal Chemistry.

    • [1]

  • Tautomerism in Hydroxy-Heterocycles.Journal of Organic Chemistry. Theoretical and experimental analysis of lactam-lactim equilibrium in fused ring systems.

    • [1]

  • Diethyl Ketomalonate Reactivity.Organic Syntheses. Preparation and reactivity of mesoxalic acid esters.

    • [Organic Syntheses Coll.[1] Vol. 1, p. 266]([Link]1]

Sources

Foundational

Heterocyclic Carboxylates: Precision Precursors in Kinase Inhibitor Synthesis

The following technical guide details the strategic application, synthesis, and functionalization of heterocyclic carboxylates as pivotal precursors in the development of kinase inhibitors. [1] Executive Summary In the m...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application, synthesis, and functionalization of heterocyclic carboxylates as pivotal precursors in the development of kinase inhibitors.

[1]

Executive Summary

In the medicinal chemistry of kinase inhibitors, heterocyclic carboxylates (esters and carboxylic acids) serve as high-value "chassis" molecules. Unlike simple building blocks, these precursors dictate the vector of the inhibitor's solvent-exposed tail or hinge-binding motif.[1] This guide focuses on the two most dominant carboxylate scaffolds—Quinoline-6-carboxylates (e.g., Lenvatinib, Cabozantinib) and Pyridine-2-carboxylates (e.g., Sorafenib, Regorafenib)—providing validated protocols for their synthesis and transformation.

Part 1: Structural Logic & Vector Analysis[1]

The carboxylate group on a heteroaromatic ring is rarely the final pharmacophore; rather, it is a reactive handle used to install amides, ureas, or ethers that interact with specific kinase domains.

The "Vector" Concept

The position of the carboxylate determines the trajectory of the substituent into the kinase pocket:

  • The "Solvent Front" Vector (e.g., Quinoline C-6): In type II inhibitors like Lenvatinib, the C-6 carboxylate is converted to an amide. This amide projects the molecule out of the ATP pocket towards the solvent, often solubilizing the drug and interacting with the "gatekeeper" residue.

  • The "Hinge" Vector (e.g., Pyridine C-2): In Sorafenib, the pyridine-2-carboxamide moiety helps orient the aryl urea into the DFG-out pocket, stabilizing the inactive conformation of the kinase (e.g., VEGFR, RAF).

Comparative Scaffold Analysis
Scaffold ClassCarboxylate PositionKey Drug ExamplesRole of Carboxylate-Derived Group
Quinoline C-6 (Exocyclic)Lenvatinib, CabozantinibSolvent Interaction: Converted to amide to bind solvent-exposed residues.[1]
Pyridine C-2 (Exocyclic)Sorafenib, RegorafenibLinker/Hinge: Converted to N-methylamide to direct the urea pharmacophore.[1]
Indazole C-3 (Exocyclic)Pazopanib (Analogues)Hinge Binder: Often coupled to pyrimidines; carboxylates here are synthetic intermediates.[1]

Part 2: Synthesis of Quinoline-6-Carboxylate Precursors

Target Molecule: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate This is the universal precursor for Lenvatinib and Cabozantinib.[1] The ester group allows for controlled amidation, while the 4-chloro group is the site for SNAr coupling with the aryl ether.

Protocol A: Cyclization and Functionalization

Prerequisite: This protocol assumes the starting material 4-amino-2-methoxybenzoic acid methyl ester .[1]

  • Gould-Jacobs Cyclization (Formation of the Core)

    • Reagents: 4-amino-2-methoxybenzoic acid methyl ester, Meldrum's acid (or diethyl ethoxymethylenemalonate), Diphenyl ether.[1]

    • Procedure:

      • Condense the aniline derivative with Meldrum's acid in trimethyl orthoformate (100°C, 2 h) to form the enamine intermediate.

      • Dissolve the intermediate in diphenyl ether and heat to 250°C (flash pyrolysis) for 30–60 minutes. Note: High temperature is critical for thermodynamic cyclization.[1]

      • Cool to room temperature. Dilute with hexane to precipitate Methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate .

      • Yield: Typically 65–75%.[1]

    • Validation: LC-MS should show [M+H]+ peak corresponding to the hydroxy-quinoline ester.[1]

  • Chlorination (Activation of C-4)

    • Reagents: POCl3 (Phosphorus oxychloride), catalytic DMF.

    • Procedure:

      • Suspend the hydroxy-quinoline ester (1.0 eq) in acetonitrile (or neat POCl3).[1]

      • Add POCl3 (3.0 eq) and DMF (0.1 eq).

      • Reflux (80–90°C) for 3 hours. The suspension will clear as the chloride forms.

      • Quench: Pour slowly onto crushed ice/NH4OH mixture (Exothermic!). Extract with DCM.[1][2]

    • Critical Control Point: Ensure complete removal of POCl3 to prevent side reactions in the next step.

  • Amidation (The "Lenvatinib" Transformation)

    • Reagents: Aqueous Ammonia (25%) or Methylamine (for Cabozantinib analogs).

    • Procedure:

      • Dissolve Methyl 4-chloro-7-methoxyquinoline-6-carboxylate in Methanol.

      • Add aqueous NH4OH (excess, 10 eq).

      • Stir at RT for 12–16 hours . (Avoid heating to prevent displacement of the 4-chloro group).[1]

      • Filter the resulting precipitate.

      • Product: 4-chloro-7-methoxyquinoline-6-carboxamide .

Part 3: Synthesis of Pyridine-2-Carboxylate Precursors

Target Molecule: 4-(4-aminophenoxy)-N-methylpicolinamide This precursor is the "left-hand" side of Sorafenib.[1] The synthesis hinges on the reactivity of Picolinic Acid .

Protocol B: The "Picolinic" Route
  • Acid Chloride Formation & Chlorination

    • Reagents: Picolinic acid, Thionyl Chloride (SOCl2), NaBr (catalytic).

    • Mechanism: Extended reflux in SOCl2 often chlorinates the 4-position of the pyridine ring simultaneously with acid chloride formation.[1]

    • Procedure:

      • Reflux Picolinic acid in SOCl2 with catalytic NaBr for 24–48 hours.

      • Distill off excess SOCl2.

      • Product: 4-chloropyridine-2-carbonyl chloride .

  • Selective Amidation

    • Reagents: Methylamine (2M in THF), DCM, TEA.

    • Procedure:

      • Dissolve the acid chloride in dry DCM at 0°C.

      • Add Methylamine dropwise (1.1 eq). Crucial: Keep temperature < 5°C to avoid displacing the 4-chloro group.[1]

      • Product: 4-chloro-N-methylpyridine-2-carboxamide .

  • Ether Coupling (The "Sorafenib" Linkage)

    • Reagents: 4-aminophenol, Potassium tert-butoxide (KOtBu), DMA (Dimethylacetamide).

    • Procedure:

      • Dissolve 4-aminophenol (1.0 eq) in DMA. Add KOtBu (1.1 eq) and stir for 30 min to form the phenoxide.

      • Add 4-chloro-N-methylpyridine-2-carboxamide .

      • Heat to 80°C for 4–6 hours (SNAr reaction).

      • Workup: Pour into water, filter the precipitate.

    • Result: You now have the amine-functionalized precursor ready for urea coupling with an isocyanate.[1]

Part 4: Advanced Access via Lithiation-Carboxylation

When a specific carboxylate isomer is not commercially available, Halogen-Lithium Exchange followed by CO2 trapping is the gold standard.[1]

Protocol C: General Lithiation-Carboxylation

Scope: Applicable to Indoles, Pyridines, and Thiazoles. Safety: Requires anhydrous conditions and inert atmosphere (Argon/N2).

  • Substrate: Heteroaryl Bromide (e.g., 5-bromo-2-aminopyrimidine, protected).[1]

  • Exchange:

    • Cool solution of heteroaryl bromide in dry THF to -78°C .

    • Add n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes) dropwise over 10 min.

    • Observation: Color change usually indicates formation of the lithiated species. Stir for 15–30 min.

  • Carboxylation:

    • Bubble dry CO2 gas (passed through a CaCl2 drying tube) into the solution at -78°C for 20 min.

    • Allow to warm to RT.[1][2][3]

  • Workup:

    • Quench with 1N HCl (pH ~3).

    • Extract with EtOAc.[1][3][4] The product is the Heteroaryl Carboxylic Acid .

Part 5: Visualization of Synthetic Logic

Diagram 1: Convergent Synthesis of Kinase Inhibitors

This workflow illustrates how carboxylate precursors are transformed into the final drug classes.

KinaseInhibitorSynthesis cluster_0 Carboxylate Precursors Q_Ester Quinoline-6-carboxylate (Ester) Q_Amide Quinoline-6-carboxamide (4-Cl activated) Q_Ester->Q_Amide Ammonolysis P_Acid Picolinic Acid (Pyridine-2-COOH) P_Amide N-Methyl-Picolinamide (4-Cl activated) P_Acid->P_Amide Chlorination + Methylamine Lenvatinib Lenvatinib (Type II Inhibitor) Q_Amide->Lenvatinib SNAr w/ Aminophenol + Urea Formation Sorafenib Sorafenib (Type II Inhibitor) P_Amide->Sorafenib SNAr w/ Aminophenol + Isocyanate Urea_Link Aryl Urea / Ether Linkage Urea_Link->Lenvatinib Urea_Link->Sorafenib

Caption: Convergent synthetic pathways for Lenvatinib and Sorafenib, highlighting the transformation of carboxylate precursors into active amide cores.

Diagram 2: Vector Analysis of Carboxylate Handles

This diagram visualizes how the position of the carboxylate directs the inhibitor into the kinase active site.

VectorAnalysis cluster_solvent Solvent Front Vector cluster_gatekeeper Gatekeeper/Allosteric Vector KinasePocket ATP Binding Pocket (Hinge Region) Q6 Quinoline C-6 (Lenvatinib) KinasePocket->Q6 Core Binding P2 Pyridine C-2 (Sorafenib) KinasePocket->P2 Hinge H-Bonds Solvent Solubilizing Tail (Cyclopropane/Morpholine) Q6->Solvent Projects Outward DFG DFG-Out Pocket (Aryl Urea Binding) P2->DFG Orients Deeply

Caption: Structural vector analysis showing how the C-6 (Quinoline) and C-2 (Pyridine) carboxylate positions orient functional groups toward the Solvent Front or DFG-pocket.

References

  • National Institutes of Health (NIH). (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2022). Modified reaction condition to achieve high yield and cost efficient hazardous free synthesis of Sorafenib API. Retrieved from [Link]

  • Google Patents. (2019). Process for the preparation of lenvatinib or its salts thereof (WO2019092625A1).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pyrido[2,3-b]pyrazine Scaffolds via Condensation of 2,3-Diaminopyridine and Diethyl Ketomalonate

This is a comprehensive Application Note and Protocol for the synthesis of Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate (also referred to as the 2-oxo-3-carboxylate isomer depending on tautomeric/nomenclatu...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the synthesis of Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate (also referred to as the 2-oxo-3-carboxylate isomer depending on tautomeric/nomenclature conventions) via the condensation of 2,3-diaminopyridine and diethyl ketomalonate.

Abstract & Introduction

The pyrido[2,3-b]pyrazine ring system is a privileged scaffold in medicinal chemistry, serving as a core structure for numerous bioactive compounds, including kinase inhibitors (e.g., p38 MAP kinase, EGFR), folate antagonists, and anticancer agents.[1][2] This application note details the robust synthesis of ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate (CAS 114097-17-5) via the condensation of 2,3-diaminopyridine (DAP) with diethyl ketomalonate (DEKM).

This reaction is a classic example of a cyclocondensation between an ortho-diamine and a vicinal tricarbonyl compound. The protocol provided herein is optimized for regioselectivity, yield, and purity, addressing common challenges such as polymerization and incomplete cyclization.

Scientific Principles & Reaction Mechanism[3][4][5]

Reaction Overview

The synthesis involves the condensation of 2,3-diaminopyridine (1) with diethyl ketomalonate (2) (also known as diethyl mesoxalate) to form the bicyclic product (3) .


Mechanistic Insight & Regioselectivity

The reaction proceeds through a stepwise condensation mechanism:

  • Nucleophilic Attack (Schiff Base Formation): The amino group at the pyridine C3 position is more nucleophilic than the amino group at C2 (which is deactivated by the adjacent ring nitrogen). Consequently, the C3-amino group attacks the most electrophilic carbonyl of the diethyl ketomalonate—the central ketone.

  • Cyclization (Amide Formation): Following the initial imine formation, the C2-amino group attacks one of the adjacent ester carbonyls, leading to cyclization via the elimination of ethanol.

  • Tautomerization: The resulting structure tautomerizes to the stable lactam (oxo) form.

Note on Regiochemistry: While electronic arguments favor the formation of the 2-oxo-3-carboxylate isomer (based on standard numbering where N1 is adjacent to the pyridine N), commercial catalogs often list the product as ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate (CAS 114097-17-5). The protocol below produces the thermodynamically stable isomer consistent with this CAS entry.

Reaction Pathway Diagram

ReactionMechanism DAP 2,3-Diaminopyridine (Nucleophile) Intermediate1 Schiff Base Intermediate (C3-NH2 attacks Ketone) DAP->Intermediate1 Nucleophilic Attack (-H2O) DEKM Diethyl Ketomalonate (Electrophile) DEKM->Intermediate1 Intermediate2 Cyclization Precursor Intermediate1->Intermediate2 Intramolecular Rearrangement Product Ethyl 3-oxo-3,4-dihydropyrido [2,3-b]pyrazine-2-carboxylate (Precipitate) Intermediate2->Product Cyclization (-EtOH)

Caption: Stepwise condensation mechanism favoring the formation of the thermodynamic pyrido[2,3-b]pyrazine product.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Amount (Example)Role
2,3-Diaminopyridine 109.131.01.09 g (10 mmol)Substrate
Diethyl Ketomalonate 174.151.11.92 g (1.7 mL)Reagent
Ethanol (Absolute) -Solvent20 mLSolvent
Acetic Acid (Glacial) 60.05Cat.0.5 mL (Optional)Catalyst
Equipment
  • 50 mL Round-bottom flask (RBF)

  • Reflux condenser

  • Magnetic stir bar and hotplate

  • Vacuum filtration setup (Buchner funnel)

  • Ice bath

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge the 50 mL RBF with 2,3-Diaminopyridine (1.09 g) .

  • Add Absolute Ethanol (20 mL) and stir to dissolve.

  • Add Diethyl Ketomalonate (1.92 g) dropwise to the stirring solution.

    • Note: The solution may turn yellow/orange immediately upon addition.

  • (Optional) Add Glacial Acetic Acid (0.5 mL) to catalyze the imine formation, although the reaction proceeds well in neutral ethanol.

Step 2: Reflux

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Maintain reflux for 3–4 hours .

    • Monitoring: Monitor reaction progress by TLC (System: 5% MeOH in DCM). The starting diamine spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.

Step 3: Workup & Isolation

  • Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Place the flask in an ice bath (

    
    )  for 30 minutes to maximize precipitation. The product typically crystallizes as a yellow to orange solid.
    
  • Filter the solid using vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted ketomalonate and impurities.

Step 4: Purification (If necessary)

  • The crude product is usually of sufficient purity (>95%).

  • If recrystallization is required, use hot ethanol or an ethanol/DMF mixture .

  • Dry the solid in a vacuum oven at

    
     for 4 hours.
    
Expected Results
  • Appearance: Yellow to orange crystalline solid.

  • Yield: 65% – 85%.

  • Melting Point:

    
     (dec).
    

Characterization Data

To validate the synthesis, compare the isolated product against these standard spectral markers:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.0 (s, 1H, NH) – Broad singlet, exchangeable with D2O.
      
    • 
       8.5 – 7.5 (m, 3H, Pyridine Ar-H) – Pattern depends on substitution; typically dd signals.
      
    • 
       4.35 (q, 2H, 
      
      
      
      Hz, O-CH 2-CH3).
    • 
       1.32 (t, 3H, 
      
      
      
      Hz, O-CH2-CH 3).
  • MS (ESI+):

    • Calculated

      
      .
      
    • Found

      
      .
      

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield / No Precipitate Product too soluble in EtOHConcentrate the reaction mixture by 50% before cooling. Add diethyl ether to induce precipitation.
Sticky/Oily Product Impurities or wet solventTriturate the oil with cold diethyl ether or hexane. Ensure ethanol is dry.
Starting Material Remains Incomplete reactionExtend reflux time to 6-8 hours. Add 0.2 eq excess Diethyl Ketomalonate.

Workflow Visualization

Workflow Start Start: Dissolve 2,3-Diaminopyridine in Ethanol AddReagent Add Diethyl Ketomalonate (Dropwise) Start->AddReagent Reflux Reflux at 80°C (3-4 Hours) AddReagent->Reflux Cool Cool to 0°C (Precipitation) Reflux->Cool Filter Vacuum Filtration Wash with Cold EtOH Cool->Filter Dry Dry under Vacuum (Yield Calculation) Filter->Dry

Caption: Operational workflow for the synthesis of Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate.

References

  • Leese, C. L., & Rydon, H. N. (1955). Polyazanaphthalenes. Part I. Some derivatives of 1:4:5-triazanaphthalene and quinoxaline. Journal of the Chemical Society, 303-309. Link

  • Dunn, A. D., & Kinnear, K. I. (1986). The synthesis of some pyrido[2,3-b]pyrazine derivatives. Journal of Heterocyclic Chemistry, 23(1), 53-58. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9956, 2,3-Diaminopyridine.[3] Link

  • ChemicalBook. (2023). Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate Product Page (CAS 114097-17-5).[1][2][4][5] Link

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development for Pyrido-pyrazine Carboxylates

Abstract Pyrido-pyrazine carboxylates represent a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their inherent polarity and pH-sensitive nat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrido-pyrazine carboxylates represent a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their inherent polarity and pH-sensitive nature present unique challenges for chromatographic analysis, demanding robust and well-characterized analytical methods for quality control and stability testing. This guide provides a comprehensive, field-proven protocol for developing a stability-indicating reversed-phase HPLC method for this compound class. We delve into the causal reasoning behind critical choices in stationary phase chemistry, mobile phase optimization, and systematic validation according to ICH guidelines, providing researchers with a validated framework to ensure data integrity and regulatory compliance.

Introduction: The Analytical Challenge

The pyrido-pyrazine nucleus is a nitrogen-containing heterocyclic system that is often functionalized with carboxylic acid or ester groups. These features impart significant polarity and basicity to the molecule, making it a challenging analyte for traditional reversed-phase chromatography.[1] Key analytical hurdles include:

  • Poor Retention: The hydrophilic nature of these compounds leads to weak interactions with conventional non-polar stationary phases (e.g., C18), often resulting in elution near or within the solvent front.[2]

  • Peak Tailing: The basic pyridine nitrogen (typical pKa ~5-6) can interact with acidic residual silanols on the silica surface of the stationary phase, leading to asymmetrical peak shapes.[3]

  • pH-Dependent Behavior: Small shifts in mobile phase pH can alter the ionization state of the molecule, causing significant and unpredictable changes in retention time and selectivity.

This application note addresses these challenges by outlining a systematic, science-driven approach to method development, moving from initial parameter selection to full validation.

Foundational Strategy: Analyte-Driven Parameter Selection

A successful HPLC method is built on a rational selection of the column and mobile phase, tailored to the physicochemical properties of the analyte.

Stationary Phase (Column) Selection: Beyond Standard C18

While standard C18 columns are the workhorse of reversed-phase HPLC, they are often unsuitable for highly polar compounds due to a phenomenon known as "phase collapse" or "dewetting" in the highly aqueous mobile phases required for retention.[4] This leads to poor reproducibility. Therefore, selecting a phase designed for polar analytes is the most critical first step.

Causality Behind the Choice:

  • Polar-Embedded Phases: These columns incorporate a polar functional group (e.g., amide or carbamate) within the C18 alkyl chain. This modification creates a hydrating layer on the silica surface, preventing the alkyl chains from collapsing in high-aqueous conditions and promoting interaction with polar analytes.

  • Polar-Endcapped Phases: These phases use a polar group to cap the residual silanols that cause peak tailing with basic compounds. This approach improves peak symmetry and provides an alternative retention mechanism.[5]

  • Phenyl Phases (e.g., Phenyl-Hexyl): These columns offer a different selectivity based on π-π interactions between the phenyl rings of the stationary phase and the aromatic pyrido-pyrazine ring system.[6] They are also highly resistant to dewetting and can be a powerful tool when other phases fail to provide adequate resolution.

Recommendation: Begin method development with a modern, polar-endcapped C18 column or a phenyl-hexyl column. These provide the best balance of retention for polar compounds and alternative selectivity for aromatic systems.

Mobile Phase Selection: Mastering Retention and Peak Shape

The mobile phase must be optimized to control the ionization of the analyte and achieve adequate retention and separation from potential impurities.

Causality Behind the Choice:

  • Organic Modifier: Acetonitrile is generally the preferred solvent over methanol for compounds with nitrogen heterocycles. Its lower viscosity reduces backpressure, and its UV transparency is superior at lower wavelengths.

  • Aqueous Phase and pH Control: This is the most critical parameter for controlling the chromatography of pyrido-pyrazine carboxylates.

    • The Role of pH: To ensure robust and reproducible retention, the analyte should be maintained in a single, consistent ionization state. For a basic compound, this is achieved by setting the mobile phase pH at least 2 units away from its pKa.

    • Low pH Approach (Recommended): By adjusting the mobile phase to a pH of approximately 2.5-3.0 with an acidifier like formic acid or phosphoric acid, the basic pyridine nitrogen is fully and consistently protonated. This consistent positive charge minimizes peak shape distortion and provides predictable retention.

    • Buffer Selection: For UV-based detection, a simple phosphate buffer or diluted phosphoric/formic acid is effective. For mass spectrometry (MS) compatibility, a volatile buffer system such as 0.1% Formic Acid in water is essential.[7]

Systematic Method Development Workflow

Method development should follow a logical, stepwise progression from initial screening to final optimization. Haphazardly changing multiple parameters simultaneously is inefficient and masks the underlying chromatographic effects.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization cluster_3 Phase 4: Validation Start Select Column & Mobile Phase (e.g., Polar C18, pH 3.0 Buffer) Scout Run Broad Generic Gradient (5-95% ACN over 20 min) Start->Scout Initial Setup Opt_Grad Optimize Gradient Slope & Time Scout->Opt_Grad Refine Resolution Opt_pH Scout Mobile Phase pH (e.g., 2.5, 3.0, 4.5) Opt_Grad->Opt_pH Fine-tune Selectivity Opt_Temp Evaluate Column Temperature (e.g., 25, 30, 40 °C) Opt_pH->Opt_Temp Improve Peak Shape/ Adjust Selectivity Finalize Finalize Method (Isocratic or Gradient) Opt_Temp->Finalize SST Define System Suitability Criteria Finalize->SST Confirm Performance Validate Proceed to ICH Validation SST->Validate

Caption: A systematic workflow for HPLC method development.

Protocol 1: Method Optimization Experiments

This protocol outlines the steps to refine the initial chromatographic conditions.

  • Gradient Optimization:

    • Based on the initial scouting run, identify the elution time of the main analyte peak.

    • If peaks are clustered, flatten the gradient slope (e.g., from a 4.5%/min change to a 2%/min change) in the region of interest to increase resolution.

    • If the main peak has a very long retention time, increase the initial percentage of organic solvent or steepen the gradient to reduce the run time.

  • pH Scouting:

    • Prepare three separate mobile phases with different pH values (e.g., pH 2.5, 3.0, and 3.5 using formic acid or a phosphate buffer).

    • Inject the sample using the optimized gradient for each pH condition.

    • Analyze the chromatograms for changes in peak elution order (selectivity) and peak symmetry.

    • Rationale: Changing the pH alters the degree of protonation of the analyte and any impurities, which can dramatically change their relative retention and improve separation.

  • Temperature Optimization:

    • Using the best pH condition, run the analysis at three different column temperatures (e.g., 25°C, 30°C, and 40°C).

    • Evaluate the impact on retention time, peak shape, and resolution.

    • Rationale: Higher temperatures decrease mobile phase viscosity, reducing backpressure and often improving peak efficiency (sharper peaks). It can also subtly alter selectivity. A temperature of 30-35°C is often a good starting point to ensure reproducibility over ambient fluctuations.

Table 1: Example Data from Method Optimization
ParameterCondition 1Condition 2 (Optimized)Condition 3Rationale for Optimized Choice
Mobile Phase pH 2.53.0 4.5Provided the best resolution (Rs > 2.0) between the main peak and a critical impurity.
Gradient Slope 5%/min3%/min 1%/minIncreased separation of early-eluting impurities without excessively long run times.
Temperature 25 °C35 °C 45 °CImproved peak symmetry (Tailing factor reduced from 1.6 to 1.1) and lowered system pressure.

Final Recommended Method Protocol

The following protocol is a robust starting point, derived from the systematic optimization process described above.

ParameterSpecification
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Waters XSelect HSS T3 (or similar polar-endcapped C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 70% B over 15 minutes, then increase to 95% B for 2 min, hold for 2 min, return to 10% B for 1 min, and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detector UV Diode Array Detector (DAD)
Detection Wavelength Monitor at 254 nm and 280 nm, or at the analyte's λmax.
Sample Diluent 50:50 Water:Acetonitrile

Method Validation: Ensuring Trustworthiness and Compliance

Once optimized, the method must be validated to prove it is fit for its intended purpose, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9] Validation demonstrates that the method is reliable, reproducible, and accurate for the quantitative analysis of the active pharmaceutical ingredient (API) and its impurities.

ValidationWorkflow cluster_0 Core Attributes cluster_1 Performance Limits cluster_2 Reliability Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity ValidatedMethod Validated Method Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (DL) Precision->LOD LOQ Quantitation Limit (QL) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Protocol 2: Key Method Validation Experiments
  • Specificity (Forced Degradation Study):

    • Expose the analyte solution to stress conditions: Acid (0.1 M HCl), Base (0.1 M NaOH), Oxidation (3% H₂O₂), Thermal (80°C), and Photolytic (ICH-compliant light chamber).[10]

    • Analyze the stressed samples alongside an unstressed control.

    • Objective: To demonstrate that degradation product peaks do not co-elute with the main analyte peak and that the method is "stability-indicating." Peak purity analysis using a DAD is essential.

  • Linearity:

    • Prepare a series of at least five standard solutions spanning 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

    • Acceptance Criterion: r² ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Analyze these samples in triplicate and calculate the percentage recovery of the analyte.

    • Acceptance Criterion: Recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Perform six replicate injections of a standard solution at 100% concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[11]

  • Robustness:

    • Introduce small, deliberate variations to the method parameters one at a time:

      • Flow Rate: ±0.1 mL/min

      • Column Temperature: ±5 °C

      • Mobile Phase pH: ±0.2 units

    • Analyze the system suitability solution under each condition.

    • Objective: To ensure the method's performance remains acceptable during normal use. System suitability criteria (e.g., resolution, tailing factor) must still be met.[12]

Conclusion

The successful development of an HPLC method for pyrido-pyrazine carboxylates is contingent on a foundational understanding of their polar and basic nature. By systematically selecting a suitable polar--compatible stationary phase, carefully controlling mobile phase pH to ensure a consistent analyte ionization state, and performing a logical optimization of gradient and temperature, a robust and reproducible method can be achieved. Subsequent validation according to ICH Q2(R1) guidelines provides documented evidence that the method is fit for its intended purpose, ensuring the generation of high-quality, reliable data in a regulated drug development environment.

References

  • USP-NF 〈621〉 Chromatography . (2023). U.S. Pharmacopeia. [Link]

  • General Chapters: <621> CHROMATOGRAPHY . (2008). U.S. Pharmacopeia. [Link]

  • USP <621> Chromatography . (2023). DSDP Analytics. [Link]

  • Understanding the Latest Revisions to USP <621> . (2023). Agilent. [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles . (2007). Taylor & Francis Online. [Link]

  • Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC . (1988). PubMed. [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? . (2017). Waters Blog. [Link]

  • HPLC Column Selection Guide . (2025). SCION Instruments. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes . (2025). ResearchGate. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics . (2026). ResearchGate. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare . (n.d.). GL Sciences. [Link]

  • Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds . (2026). Oxford Academic. [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations . (n.d.). Waters. [Link]

  • HPLC Methods for analysis of Pyridine . (n.d.). HELIX Chromatography. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . (n.d.). ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (n.d.). ECA Academy. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . (2025). Waters Blog. [Link]

  • HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials . (2021). AOAC INTERNATIONAL. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . (n.d.). Jones Chromatography. [Link]

  • Picking the Perfect HPLC Column . (2014). Biocompare. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column . (2024). SIELC Technologies. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities . (2025). Resolian. [Link]

  • Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS . (2025). ResearchGate. [Link]

  • Quality Guidelines . (n.d.). ICH. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology . (2025). Therapeutic Goods Administration (TGA). [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns . (2009). Agilent. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis . (2014). LCGC International. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) . (2005). ICH. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography . (2020). SpringerLink. [Link]

Sources

Method

Application Note: Optimized Hydrolysis of Ethyl Pyrido[2,3-b]pyrazine-3-carboxylate

Introduction & Scope The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in folate antagonists, PI3K inhibitors, and DNA-intercalating agents. The hydrolys...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in folate antagonists, PI3K inhibitors, and DNA-intercalating agents. The hydrolysis of ethyl pyrido[2,3-b]pyrazine-3-carboxylate to its corresponding carboxylic acid is a critical intermediate step for Structure-Activity Relationship (SAR) elaboration.

While ester hydrolysis is a routine transformation, this specific substrate presents unique challenges due to the electron-deficient nature of the bicyclic heteroaromatic ring.[1] The fused pyridine-pyrazine system renders the ring carbons highly susceptible to nucleophilic attack, increasing the risk of ring-opening or hydration side reactions under harsh alkaline conditions.

This guide provides a high-fidelity, milder protocol using Lithium Hydroxide (LiOH) to maximize yield and purity, contrasting it with traditional Sodium Hydroxide (NaOH) methods.

Chemical Background & Mechanism[2][3]

The Challenge: Ring Instability

In standard aromatic esters, harsh reflux with NaOH is acceptable. However, in pyrido[2,3-b]pyrazines, the inductive effect of the three nitrogen atoms creates a highly electrophilic


-system. Strong nucleophiles (

at high concentration/temperature) can attack the C-2 or C-8 positions, leading to ring fragmentation or polymerization.
Reaction Mechanism ( )

The hydrolysis proceeds via a base-catalyzed, acyl-oxygen cleavage (


) mechanism. The key to success is maintaining a reaction environment that favors attack at the carbonyl carbon (ester) over the ring carbons.

Figure 1: Mechanistic Pathway & Potential Side Reactions

HydrolysisMechanism Ester Ethyl Pyrido[2,3-b] pyrazine-3-carboxylate Tetra Tetrahedral Intermediate Ester->Tetra + LiOH/H2O (THF Solv.) SideRxn Ring Opening/Degradation (High Temp/Strong Base) Ester->SideRxn Excess Heat >60°C OH OH- (Nucleophile) OH->Tetra Salt Carboxylate Salt (Stable) Tetra->Salt - EtOH Acid Pyrido[2,3-b]pyrazine- 3-carboxylic Acid Salt->Acid + HCl (pH adj.)

Caption:


 hydrolysis pathway. Note the competitive degradation pathway triggered by excessive heat or strong base concentration.

Materials & Equipment

ComponentSpecificationPurpose
Substrate Ethyl pyrido[2,3-b]pyrazine-3-carboxylateStarting Material
Base Lithium Hydroxide Monohydrate (LiOH[1]·H₂O)Mild Nucleophile
Solvent A Tetrahydrofuran (THF), HPLC GradeSolubilizes organic ester
Solvent B Deionized WaterSolubilizes base
Acid 1M Hydrochloric Acid (HCl)Protonation (Workup)
Equipment pH Meter (calibrated)Critical for pI determination

Experimental Protocol

Method A: LiOH-Mediated Hydrolysis (Recommended)

Rationale: LiOH is less aggressive than NaOH and has better solubility in THF/Water mixtures, allowing for a homogeneous reaction at lower temperatures.

Step 1: Solubilization
  • In a 100 mL round-bottom flask, dissolve 1.0 eq (e.g., 500 mg) of ethyl pyrido[2,3-b]pyrazine-3-carboxylate in 10 mL of THF .

  • Ensure complete dissolution.[1] If the solution is cloudy, sonicate briefly.[1]

Step 2: Saponification
  • Prepare a solution of LiOH[1]·H₂O (1.5 eq) in 5 mL of water .

  • Add the aqueous LiOH dropwise to the THF solution at 0°C (ice bath) .

  • Remove the ice bath and allow the reaction to stir at Room Temperature (20-25°C) .

    • Critical Note: Do not heat.[1] The reaction typically completes in 1–2 hours.

  • Monitor: Check progress via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (

    
    ) should disappear, and a baseline spot (carboxylate salt) should appear.[1]
    
Step 3: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure (Rotavap, <35°C) to remove the majority of THF. You will be left with an aqueous residue.

  • Dilute with 5 mL of cold water .

  • Acidification (The Critical Step):

    • Place the flask in an ice bath.

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Target pH: 3.0 – 3.5 .[1]

    • Observation: The product should precipitate as a light yellow/beige solid.

    • Caution: Do not acidify below pH 2.0, as the pyridine nitrogen may protonate, forming a soluble hydrochloride salt, redissolving the product.

Step 4: Purification
  • Filter the precipitate using a sintered glass funnel.[1]

  • Wash the cake with cold water (2 x 5 mL) and cold diethyl ether (1 x 5 mL) to remove trace organic impurities.

  • Dry under high vacuum at 40°C for 12 hours.

Workflow Visualization

Figure 2: Procedural Workflow

ProtocolFlow Start Start: Ethyl Ester (1.0 eq) Dissolve Dissolve in THF (Clear Solution) Start->Dissolve AddBase Add LiOH (aq) Dropwise @ 0°C Dissolve->AddBase React Stir @ RT (1-2 Hours) AddBase->React Check TLC/LC-MS Check (SM Consumed?) React->Check Check->React No (Extend Time) Evap Evaporate THF (Rotavap <35°C) Check->Evap Yes Acidify Acidify to pH 3.0-3.5 (Precipitation) Evap->Acidify Filter Filter & Wash (Cold H2O/Ether) Acidify->Filter Final Final Product: Carboxylic Acid Filter->Final

Caption: Step-by-step decision matrix for the hydrolysis protocol.

Quality Control & Troubleshooting

Expected Analytical Data
  • Appearance: Pale yellow to beige powder.[1]

  • Melting Point: >215°C (with decomposition).[2] Decarboxylation may occur near the melting point.[1][3]

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm). The aromatic protons of the pyrido-pyrazine core typically appear between 8.0 – 9.5 ppm.[1]

  • Solubility: Poor in water and non-polar organics; soluble in DMSO and dilute aqueous base.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product redissolved as HCl salt (pH < 2).Back-titrate with dilute NaOH to pH 3.5 to reprecipitate the zwitterion.[1]
Dark/Black Reaction Mixture Ring degradation due to heat or strong base.[1]Repeat using LiOH at 0°C; strictly avoid heating above RT.
Incomplete Reaction Poor solubility of ester.[1]Increase THF ratio or add small amount of MeOH.
Product is Hygroscopic Residual salts or solvent.Lyophilize (freeze-dry) the final solid instead of vacuum drying.[1]

Safety & Handling

  • Ethyl Pyrido[2,3-b]pyrazine-3-carboxylate: Treat as a potential irritant.[1] Avoid inhalation of dust.[1]

  • LiOH/NaOH: Corrosive.[1] Wear gloves and eye protection.

  • THF: Flammable and peroxide former.[1] Use fresh solvent.[1]

References

  • General Reactivity of Pyrido[2,3-b]pyrazines

    • Gomes, C. R. B., et al. "Pyrido[2,3-b]pyrazine derivatives: A patent review."[1] Expert Opinion on Therapeutic Patents (2020).

    • Context: Discusses the synthesis and stability of the scaffold in various medicinal applic
  • Mild Hydrolysis of Electron-Deficient Heterocycles

    • He, H. Q., et al.[1] "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid."[1][4] Journal of Chemical and Pharmaceutical Research (2014).[4]

    • Context: Establishes the superiority of LiOH over NaOH for sensitive pyrazine esters to prevent nucleophilic substitution side reactions.
  • Synthesis of Pyrido[2,3-b]pyrazine Precursors

    • Goswami, S., et al.[5] "Methyl pyrido[2,3-b]pyrazine-3-carboxylate."[1][5] Acta Crystallographica Section E (2011).[1][5]

    • Context: Provides structural data and crystallographic evidence for the ester precursor, validating the starting m

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Abstract: This document provides a comprehensive guide to the microwave-assisted synthesis of pyrido[2,3-b]pyrazine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. We del...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the microwave-assisted synthesis of pyrido[2,3-b]pyrazine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. We delve into the principles of microwave-assisted organic synthesis (MAOS), detailing its advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced product purity.[1][2][3] This guide offers a general protocol for the synthesis of the pyrido[2,3-b]pyrazine scaffold, alongside specific case studies with detailed experimental procedures. Furthermore, a troubleshooting section is included to address common challenges, ensuring researchers can efficiently optimize their synthetic strategies. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for the exploration of this important chemical space in drug discovery and development.

Introduction: The Significance of Pyrido[2,3-b]pyrazines and the Advent of Microwave Synthesis

Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Their unique structural framework serves as a versatile scaffold for the development of novel therapeutic agents. These compounds have demonstrated a wide array of biological activities, including potential as antibacterial agents, TRPV1 antagonists for pain management, and as inhibitors of human cytomegalovirus (HCMV) polymerase.[4][5] The diverse pharmacological profile of this scaffold underscores its importance in the ongoing quest for new and effective drugs.[6][7]

Traditionally, the synthesis of such heterocyclic systems has relied on conventional heating methods, which often entail long reaction times, harsh conditions, and the formation of unwanted byproducts.[8] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a more efficient and sustainable alternative.[9][10] Microwave irradiation utilizes dielectric heating to rapidly and uniformly heat the reaction mixture, leading to a significant acceleration of reaction rates.[3] This technology not only shortens synthesis times from hours to minutes but also frequently results in higher product yields and purities, thereby simplifying downstream purification processes.[1][2][8] The adoption of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less hazardous solvents or even solvent-free conditions.[1][2]

This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to effectively utilize microwave-assisted synthesis for the preparation of pyrido[2,3-b]pyrazine derivatives.

The Core Chemistry: Condensation of 2,3-Diaminopyridine with 1,2-Dicarbonyl Compounds

The fundamental approach to constructing the pyrido[2,3-b]pyrazine core involves the condensation reaction between a 2,3-diaminopyridine derivative and a 1,2-dicarbonyl compound. This reaction proceeds through the formation of two new carbon-nitrogen bonds, leading to the fused bicyclic heteroaromatic system.

Mechanistic Insights

The reaction is believed to proceed via a stepwise mechanism. Initially, one of the amino groups of the 2,3-diaminopyridine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon. A final dehydration step then yields the aromatic pyrido[2,3-b]pyrazine ring system. Microwave irradiation significantly accelerates these individual steps, leading to a rapid overall transformation.

General Protocol for Microwave-Assisted Synthesis

This section outlines a general and adaptable protocol for the synthesis of pyrido[2,3-b]pyrazine derivatives. The specific parameters may require optimization depending on the substrates used.

Reagents and Equipment
  • Reactants: Substituted 2,3-diaminopyridine and a 1,2-dicarbonyl compound (e.g., glyoxal, benzil derivatives).

  • Solvent: A high-boiling point, polar solvent capable of efficiently absorbing microwave energy is preferred. Common choices include ethanol, isopropanol, dimethylformamide (DMF), or ethylene glycol. In some cases, solvent-free reactions can be performed.[11]

  • Catalyst (Optional): An acid catalyst such as acetic acid or p-toluenesulfonic acid can be employed to facilitate the condensation.

  • Microwave Synthesizer: A dedicated microwave reactor designed for chemical synthesis is required to ensure controlled and reproducible reaction conditions.

  • Reaction Vessels: Microwave-safe sealed reaction vials.

  • Purification: Standard laboratory equipment for purification, such as a rotary evaporator, flash chromatography system, and recrystallization apparatus.

Step-by-Step Methodology
  • Reactant Preparation: In a microwave-safe reaction vial, combine the 2,3-diaminopyridine derivative (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (2-5 mL) and, if required, the catalyst (0.1-0.2 equivalents).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at a specified temperature (typically 100-150 °C) and time (typically 5-30 minutes). The power should be set to maintain the target temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. The crude product can be isolated by removing the solvent under reduced pressure.

  • Purification: The crude product is then purified by an appropriate method, such as recrystallization from a suitable solvent or column chromatography on silica gel.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Reactants Combine 2,3-Diaminopyridine and 1,2-Dicarbonyl Solvent Add Solvent (and optional catalyst) Reactants->Solvent Seal Seal Reaction Vial Solvent->Seal Microwave Microwave Irradiation (Controlled Temp & Time) Seal->Microwave Monitor Monitor Reaction (TLC/LC-MS) Microwave->Monitor Cool Cool to Room Temperature Monitor->Cool Workup Work-up (Solvent Removal) Cool->Workup Purify Purification (Recrystallization/Chromatography) Workup->Purify Product Pure Pyrido[2,3-b]pyrazine Purify->Product G cluster_reactants Reactants cluster_product Product R1 2,3-Diaminopyridine plus + Microwave Microwave R1->Microwave Microwave Solvent/Solvent-free Heat R2 1,2-Dicarbonyl R2->Microwave Microwave Solvent/Solvent-free Heat P Pyrido[2,3-b]pyrazine Microwave->P

Caption: General reaction scheme for pyrido[2,3-b]pyrazine synthesis.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Insufficient temperature or time.- Reactants are not soluble in the chosen solvent.- Low reactivity of substrates.- Increase the reaction temperature and/or time.- Screen different solvents with higher polarity or boiling points.- Add a catalytic amount of a protic or Lewis acid.
Formation of Byproducts - Decomposition of starting materials or product at high temperatures.- Side reactions such as self-condensation of the dicarbonyl compound.- Lower the reaction temperature and extend the reaction time.- Use a less polar solvent.- Ensure high purity of starting materials.
Difficulty in Purification - Product and starting materials have similar polarities.- Formation of tar-like substances.- Optimize the reaction conditions to drive the reaction to completion.- Try a different purification technique (e.g., recrystallization vs. chromatography).- Reduce the reaction temperature to minimize tar formation.
Inconsistent Results - Inaccurate temperature monitoring in the microwave reactor.- Non-homogenous heating.- Ensure the temperature probe is correctly calibrated and positioned.- Use a stir bar to ensure even heat distribution.- Check the microwave manufacturer's guidelines for optimal vial placement.

Conclusion

Microwave-assisted synthesis represents a powerful and efficient tool for the rapid generation of pyrido[2,3-b]pyrazine libraries for drug discovery and development. The protocols and guidelines presented in this document offer a solid starting point for researchers to explore this valuable chemical scaffold. The significant advantages in terms of reaction speed, yield, and purity make MAOS an indispensable technique in modern medicinal chemistry.

References

  • International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound.
  • International Journal of Pharmaceutical Sciences. Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024-07-27).
  • MDPI. Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023-10-12).
  • PMC. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023-11-07).
  • SpringerLink. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024-02-13).
  • PubMed. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites.
  • PMC. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023-11-01).
  • PMC. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2,3b]pyrazines.
  • PubMed. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2025-03-15).
  • RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES.
  • World Journal of Pharmaceutical Research. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.

Sources

Method

Application Note: Elucidating the Structure of Pyrido[2,3-b]pyrazine Esters through Mass Spectrometry Fragmentation Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrido[2,3-b]pyrazines in Modern Drug Discovery The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrido[2,3-b]pyrazines in Modern Drug Discovery

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] Its unique electronic and structural properties have led to its incorporation into a diverse array of therapeutic agents. Molecules featuring this core structure have demonstrated a broad spectrum of biological activities, including potential applications as anticancer, antiviral, and anti-inflammatory agents.[2] The development of novel pyrido[2,3-b]pyrazine-based compounds is an active area of research, with several derivatives being investigated for their potential as targeted therapies.[3]

Accurate structural characterization is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized compounds. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as an indispensable tool for the molecular weight determination and structural elucidation of these novel chemical entities. This application note provides a detailed guide to understanding the characteristic fragmentation patterns of pyrido[2,3-b]pyrazine esters under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. A thorough comprehension of these fragmentation pathways is crucial for the unambiguous identification of this important class of molecules.

Theoretical Background: Fragmentation of N-Heterocyclic Compounds

The fragmentation of protonated molecules in the gas phase, as induced by collision-induced dissociation (CID) in a tandem mass spectrometer, is a predictable process governed by fundamental principles of chemical stability.[4] For N-heterocyclic compounds like pyrido[2,3-b]pyrazines, protonation typically occurs at one of the basic nitrogen atoms. The subsequent fragmentation is driven by the formation of stable neutral losses and fragment ions.

Common fragmentation pathways for heterocyclic systems involve ring cleavage, elimination of small neutral molecules (e.g., HCN, CO, ethylene), and cleavage of substituent groups.[5][6] For esters, characteristic fragmentations include the loss of the alkoxy group (-OR) and rearrangements such as the McLafferty rearrangement.[7] The interplay between the fragmentation of the heterocyclic core and the ester functionality will dictate the overall fragmentation pattern observed in the MS/MS spectrum.

Proposed Fragmentation Pathways of a Model Pyrido[2,3-b]pyrazine Ester

The primary fragmentation is expected to initiate from the protonated molecular ion [M+H]⁺. The initial fragmentation events will likely involve the ester group and the phenyl substituent, followed by cleavages within the pyrido[2,3-b]pyrazine core.

fragmentation_pathway M [M+H]⁺ Ethyl 2-phenylpyrido[2,3-b]pyrazine-7-carboxylate F1 Fragment 1 Loss of ethylene (-C₂H₄) M->F1 - C₂H₄ F2 Fragment 2 Loss of ethanol (-C₂H₅OH) M->F2 - C₂H₅OH F3 Fragment 3 Loss of CO from Fragment 1 F1->F3 - CO F4 Fragment 4 Cleavage of the pyrazine ring F1->F4 Ring Cleavage

Caption: Proposed fragmentation pathway of a model pyrido[2,3-b]pyrazine ester.

Table 1: Predicted Fragment Ions for Ethyl 2-phenylpyrido[2,3-b]pyrazine-7-carboxylate

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
[M+H]⁺[M+H - 28]⁺C₂H₄ (ethylene)Pyrido[2,3-b]pyrazine-7-carboxylic acid
[M+H]⁺[M+H - 46]⁺C₂H₅OH (ethanol)Acylium ion
[M+H - 28]⁺[M+H - 28 - 28]⁺CO (carbon monoxide)Decarboxylated fragment
[M+H - 28]⁺VariesHCN, etc.Ring-opened fragments

Experimental Protocols

Sample Preparation for LC-MS Analysis

A robust and reproducible sample preparation protocol is critical for obtaining high-quality mass spectrometry data.[8]

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the pyrido[2,3-b]pyrazine ester and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO) to create a 1 mg/mL stock solution.[5]

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[5]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial for LC-MS analysis.

LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be adapted for the analysis of various pyrido[2,3-b]pyrazine esters.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole or Quadrupole-Time-of-Flight)

  • Electrospray Ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid (to aid protonation).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The exact gradient will depend on the specific analyte.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

  • Desolvation Temperature: 350-450 °C.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be employed to obtain a comprehensive fragmentation pattern.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Filter Filtration (0.22 µm) Working->Filter Vial Autosampler Vial Filter->Vial LC Liquid Chromatography (C18 Column) Vial->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (10-40 eV) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Spectrum Fragmentation Spectrum MS2->Spectrum Elucidation Structural Elucidation Spectrum->Elucidation

Caption: Experimental workflow for LC-MS/MS analysis of pyrido[2,3-b]pyrazine esters.

Data Interpretation and Structural Elucidation

The interpretation of the resulting MS/MS spectrum involves a systematic analysis of the observed fragment ions and their corresponding neutral losses.

  • Identify the Protonated Molecular Ion ([M+H]⁺): This is typically the ion with the highest mass-to-charge ratio (m/z) in the MS1 spectrum and serves as the precursor for fragmentation.

  • Analyze the Ester Group Fragmentation: Look for characteristic losses from the ester moiety. For an ethyl ester, a loss of 28 Da (C₂H₄) via a McLafferty-type rearrangement to form the corresponding carboxylic acid is common. A loss of 46 Da (C₂H₅OH) to form an acylium ion is also possible.

  • Examine Fragmentation of the Heterocyclic Core: After the initial losses from the ester group, further fragmentation will involve the pyrido[2,3-b]pyrazine ring system. Look for losses of small neutral molecules such as HCN (27 Da) and CO (28 Da).

  • Consider Substituent Fragmentation: If other substituents are present on the ring system, their characteristic fragmentation patterns should also be considered. For example, a phenyl group may lead to the formation of a C₆H₅⁺ ion (m/z 77).

  • Utilize High-Resolution Mass Spectrometry: Whenever possible, obtaining high-resolution mass data allows for the determination of the elemental composition of the precursor and fragment ions, which greatly aids in confirming the proposed fragmentation pathways.

Conclusion

This application note has provided a comprehensive overview of the expected mass spectrometry fragmentation of pyrido[2,3-b]pyrazine esters and detailed protocols for their analysis. By understanding the fundamental principles of fragmentation for N-heterocyclic compounds and esters, researchers can confidently identify and characterize these important molecules. The combination of robust sample preparation, optimized LC-MS/MS conditions, and systematic data interpretation is essential for advancing drug discovery programs that rely on the pyrido[2,3-b]pyrazine scaffold.

References

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025). ResearchGate. [Link]

  • Guidelines for LC – MS Samples. (2016). Biologie. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2024). PMC. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. (2006). PubMed. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). RSC Publishing. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). ELTE. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Publishing. [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). PubMed. [Link]

Sources

Application

Application Note: Preparation of 3-Carboxy-pyrido[2,3-b]pyrazine Amides from Ethyl Ester

Executive Summary & Strategic Analysis The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, widely recognized for its utility in kinase inhibition (e.g., PI3K, EGFR) and as a bioisostere o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, widely recognized for its utility in kinase inhibition (e.g., PI3K, EGFR) and as a bioisostere of quinoline and quinoxaline. The 3-carboxamide derivatives are particularly valuable due to their ability to form critical hydrogen bonds within the ATP-binding pockets of target enzymes.

This Application Note details the conversion of ethyl pyrido[2,3-b]pyrazine-3-carboxylate to its corresponding amides. While seemingly a standard transformation, the electron-deficient nature of the pyrido[2,3-b]pyrazine ring introduces specific reactivity challenges, including susceptibility to nucleophilic attack at the C2 position and ring-opening hydrolysis under harsh conditions.

We present two validated workflows:

  • Method A (Direct Aminolysis): A streamlined, one-step protocol ideal for non-hindered primary amines.

  • Method B (Hydrolysis-Coupling Sequence): A robust, two-step "Discovery" route compatible with diverse, sterically hindered, or unreactive amines.

Chemical Reactivity & Retrosynthesis

The ethyl ester at the C3 position is activated by the electron-withdrawing nature of the diazanaphthalene system. However, the C2 carbon is also highly electrophilic.

  • Risk: Harsh basic conditions or high temperatures can lead to nucleophilic attack at C2, resulting in ring addition or degradation.

  • Strategy: Protocols must prioritize mild activation to favor carbonyl attack over ring attack.

Decision Matrix: Choosing the Right Protocol

DecisionTree cluster_legend Key Start Target: 3-Carboxy-pyrido[2,3-b]pyrazine Amide AmineType Analyze Amine Nucleophile Start->AmineType Primary Primary / Non-Hindered Amine AmineType->Primary Secondary Secondary / Hindered / Aniline AmineType->Secondary MethodA Method A: Direct Aminolysis (TBD Catalyzed or Thermal) Primary->MethodA Preferred MethodB Method B: Hydrolysis + Coupling (LiOH -> HATU) Secondary->MethodB High Reliability Legend1 Start Legend2 Decision Point Legend3 Protocol

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on amine sterics and nucleophilicity.

Method A: Direct Aminolysis (One-Step)

Best For: Primary alkyl amines, benzylamines, and non-hindered secondary amines. Mechanism: Nucleophilic Acyl Substitution.[1]

Direct reaction of the ester with an amine is the most atom-economical approach. While thermal aminolysis is possible, the use of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst significantly accelerates the reaction at lower temperatures, preserving ring integrity.

Protocol A1: TBD-Catalyzed Aminolysis (Recommended)

Reagents:

  • Ethyl pyrido[2,3-b]pyrazine-3-carboxylate (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • TBD (0.1 – 0.2 equiv)

  • Solvent: Anhydrous THF or 2-MeTHF

Procedure:

  • Charge: In a dry reaction vial, dissolve the ethyl ester (1.0 mmol) in anhydrous THF (5 mL).

  • Add: Add the amine (1.2 mmol) followed by TBD (0.1 mmol, 10 mol%).

  • React: Stir at Room Temperature for 4–12 hours. Monitor by LC-MS for the disappearance of the ester (M+H).

    • Note: If conversion is slow after 6 hours, heat to 40°C. Avoid reflux if possible.

  • Workup: Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (to remove TBD) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol A2: Thermal Aminolysis (Solvent-Free or Methanol)

Reagents:

  • Ethyl pyrido[2,3-b]pyrazine-3-carboxylate

  • Amine (Excess, 3-5 equiv)

  • Solvent: Methanol (or neat if amine is liquid)

Procedure:

  • Charge: Dissolve ester in Methanol (0.5 M concentration).

  • Add: Add excess amine.

  • React: Heat in a sealed tube at 60–80°C for 2–6 hours.

  • Workup: Concentrate in vacuo. The residue often requires recrystallization (EtOH/Heptane) or column chromatography.

Method B: Hydrolysis-Coupling Sequence (Two-Step)

Best For: Anilines, hindered secondary amines, valuable/scarce amines, or when regioselectivity is critical.

This route avoids the harsh conditions of direct aminolysis by first generating the free acid.

Step 1: Controlled Saponification

Critical Insight: Avoid harsh bases (NaOH/KOH) at high temperatures, which can degrade the electron-deficient ring. Lithium Hydroxide (LiOH) at low temperature is the standard.

Procedure:

  • Dissolve: Dissolve ethyl pyrido[2,3-b]pyrazine-3-carboxylate (1.0 equiv) in THF/Water (3:1 ratio).

  • Hydrolyze: Add LiOH·H₂O (1.1 equiv) at 0°C.

  • Stir: Allow to warm to Room Temperature and stir for 1–2 hours. Monitor by LC-MS (Acid mass usually M-28 compared to ethyl ester, or observe shift in retention time).

  • Isolate: Carefully acidify to pH 3–4 with 1N HCl. The carboxylic acid often precipitates. Filter and dry.[2]

    • Alternative: If no precipitate, extract with EtOAc/n-Butanol, dry, and concentrate.

Step 2: Amide Coupling (HATU Method)

Reagents:

  • Pyrido[2,3-b]pyrazine-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc

Procedure:

  • Activation: In a vial, dissolve the acid (1.0 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol). Stir for 5–10 minutes to form the activated ester (color change often observed).

  • Addition: Add the amine (1.1 mmol).

  • React: Stir at Room Temperature for 2–16 hours.

  • Workup:

    • Precipitation: Pour reaction mixture into ice-water (20 mL). If solid forms, filter and wash with water.[3]

    • Extraction: If no solid, extract with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine.

  • Purification: Flash chromatography or Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Experimental Data Summary

ParameterMethod A (Direct)Method B (Two-Step)
Atom Economy HighModerate (Reagents consumed)
Reagent Cost LowHigh (HATU is expensive)
Substrate Scope Primary, Unhindered AminesUniversal (Anilines, Hindered)
Risk Profile Ring attack at high TLow (Mild conditions)
Typical Yield 60–85%75–95% (Step 2)
Purification Often simple recrystallizationColumn/HPLC usually required

Troubleshooting & Optimization

Issue: Low Solubility of Starting Material
  • Solution: Pyrido-pyrazines can be poorly soluble. Use 2-MeTHF or DMF instead of MeOH/THF. For Method A, TBD catalysis works well in DMF.

Issue: Ring Opening / Degradation
  • Symptom: Darkening of reaction mixture, complex LC-MS trace.

  • Cause: Nucleophilic attack at C2 or C3-carbonyl followed by ring opening.

  • Fix:

    • Lower temperature.[3][4][5]

    • Switch from Method A to Method B.

    • Ensure anhydrous conditions for Method A.

Issue: Poor Conversion with Anilines
  • Cause: Anilines are poor nucleophiles for direct aminolysis.

  • Fix: Must use Method B . Alternatively, use AlMe₃ (trimethylaluminum) mediated aminolysis (advanced users only, pyrophoric reagent).

Safety & Handling

  • Chemical Hygiene: Pyrido[2,3-b]pyrazines are biologically active scaffolds.[6][7] Treat all intermediates as potential potent kinase inhibitors. Handle in a fume hood.

  • Reagents:

    • TBD: Corrosive.

    • HATU: Potential sensitizer.

    • LiOH: Corrosive base.

  • Waste: Dispose of halogenated solvents and aqueous streams containing nitrogen heterocycles according to EHS regulations.

References

  • General Aminolysis Catalysis: Sabot, C., et al. "TBD-Catalyzed Aminolysis of Ethyl Esters: A General and Mild Method." Journal of Organic Chemistry, 2007. Link

  • Pyrido-pyrazine Synthesis Context: Legeay, J., et al. "Synthesis of pyrido[2,3-b]pyrazine derivatives."[6] Tetrahedron, 2016. Link

  • Amide Coupling Standards: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. Link

  • Relevant Patent Literature: "Substituted Pyrido[2,3-b]pyrazines as Kinase Inhibitors." WO2010123987. Link

Sources

Technical Notes & Optimization

Troubleshooting

Stability of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate in aqueous solution

Technical Support Center: Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate A Guide to Ensuring Stability in Aqueous Solutions for Researchers and Drug Development Professionals Frequently Asked Questions (FAQs) & Troub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate

A Guide to Ensuring Stability in Aqueous Solutions for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide rapid answers to the most common issues encountered during the handling and analysis of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate in aqueous solutions.

FAQ 1: My sample concentration is decreasing over time in a neutral aqueous buffer. What is the likely cause?

Answer:

The most probable cause of concentration loss in a neutral aqueous solution is hydrolysis of the ethyl ester group. While generally more stable in neutral to slightly acidic conditions, many heterocyclic esters can still undergo slow hydrolysis to form the corresponding carboxylic acid.[1][2] The rate of this hydrolysis is often dependent on temperature and the specific buffer components used.

Troubleshooting Steps:

  • Temperature Control: Ensure your solutions are stored at a consistent, cool temperature (e.g., 2-8°C) when not in use. Elevated temperatures can accelerate hydrolysis.[2]

  • Buffer Effects: Certain buffer species can catalyze hydrolysis. If you suspect this, consider preparing a solution in pure water (adjusted to a similar pH) as a control to assess the buffer's impact.

  • Analytical Confirmation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor for the appearance of the parent carboxylic acid, 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylic acid. This will confirm hydrolysis as the degradation pathway.[3]

FAQ 2: I've observed rapid degradation of the compound when preparing solutions in an alkaline buffer (pH > 8). Why is this happening?

Answer:

Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate is highly susceptible to base-catalyzed hydrolysis. The ester functional group is readily attacked by hydroxide ions, leading to a rapid cleavage of the ester bond.[1][4] This is a common characteristic of many ester-containing pharmaceutical compounds.[1] The rate of this degradation increases significantly with increasing pH.

Causality Explained:

In an alkaline medium, the concentration of hydroxide ions (a strong nucleophile) is high. These ions directly attack the electrophilic carbonyl carbon of the ester. This process, known as saponification, is typically much faster than hydrolysis under neutral or acidic conditions.[4]

Visualizing the Primary Degradation Pathway

The primary degradation route for Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate in aqueous solutions is the hydrolysis of the ester linkage. This can be catalyzed by either acid or base, with the base-catalyzed pathway being significantly faster.

G cluster_main Primary Hydrolytic Degradation Compound Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate Degradant 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylic Acid + Ethanol Compound->Degradant H₂O (H⁺ or OH⁻ catalysis)

Caption: Base-catalyzed hydrolysis of the parent compound.

FAQ 3: My solution has developed a yellow tint after exposure to light. Is this related to stability?

Answer:

Yes, the development of a yellow tint upon exposure to light suggests photodegradation. Many nitrogen-containing heterocyclic compounds are known to be photolabile.[1] The energy from light, particularly UV light, can promote photochemical reactions, leading to the formation of colored degradants.

Troubleshooting and Mitigation:

  • Protection from Light: Always prepare and store solutions of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate in amber vials or protect clear vials with aluminum foil.

  • Wavelength Analysis: If you have access to a photodiode array (PDA) detector with your HPLC, you can analyze the UV-Vis spectrum of the colored species to see if it differs from the parent compound.

  • Forced Photodegradation Study: To confirm photostability, you can perform a forced degradation study as outlined in the ICH Q1B guideline.[5] This involves exposing a solution to a controlled light source and monitoring for degradation.

FAQ 4: I need to perform a forced degradation study. What conditions should I use?

Answer:

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6] A standard set of conditions should be employed to investigate hydrolytic, oxidative, photolytic, and thermal degradation pathways.

Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationKey Degradation Pathway Investigated
Acid Hydrolysis 0.1 M HCl2 to 24 hours at 60°CAcid-catalyzed ester hydrolysis
Base Hydrolysis 0.1 M NaOH30 minutes to 4 hours at RTBase-catalyzed ester hydrolysis (saponification)
Oxidation 3% H₂O₂2 to 24 hours at RTOxidation of the heterocyclic ring system
Thermal 80°C (in solution)24 to 72 hoursThermally induced degradation
Photolytic ICH Q1B conditionsExpose to light sourcePhotodegradation

Note: The duration and temperature may need to be adjusted based on the observed stability of the compound. The goal is to achieve 5-20% degradation.

Experimental Protocol: Stability Assessment in Aqueous Solution

This protocol provides a step-by-step methodology for assessing the stability of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate in a buffered aqueous solution using HPLC.

Objective: To determine the rate of degradation of the target compound at a specific pH and temperature.

Materials:

  • Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate

  • HPLC grade acetonitrile and water

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated HPLC system with a UV detector

Procedure:

  • Preparation of Buffer: Prepare a 50 mM phosphate buffer at the desired pH (e.g., pH 7.4). Filter through a 0.45 µm filter.

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of the compound in a suitable organic solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Study Solution: Dilute the stock solution with the prepared buffer to achieve the final target concentration (e.g., 20 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to mimic an aqueous environment.

  • Time Zero (T₀) Analysis: Immediately after preparation, transfer an aliquot of the study solution to an autosampler vial and analyze by HPLC to determine the initial concentration.

  • Incubation: Store the remaining study solution in a tightly capped container at a controlled temperature (e.g., 40°C).

  • Time Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of the study solution, transfer to an autosampler vial, and analyze by HPLC.

  • Data Analysis: Plot the concentration of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate versus time. Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant and half-life.

Workflow for Stability Testing

G prep_solution Prepare Buffered Solution of Compound t0_analysis T₀ Analysis (HPLC) prep_solution->t0_analysis incubation Incubate at Controlled Temperature & pH prep_solution->incubation sampling Withdraw Aliquots at Time Points incubation->sampling analysis Analyze Aliquots (HPLC) sampling->analysis data_analysis Plot Concentration vs. Time Calculate Rate & Half-life analysis->data_analysis

Caption: A typical workflow for an aqueous stability study.

References

  • Catabolism of 2-hydroxypyridine by Burkholderia sp. MAK1: a five-gene cluster encoded 2-hydroxypyridine 5-monooxygenase HpdABCDE catalyses the first step of biodegradation. ResearchGate. [Link]

  • 4-Hydroxypyridine Degradation Pathway. Eawag-BBD. [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ResearchGate. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. JOCPR. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. PMC - NIH. [Link]

  • Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • (L-458) Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. YouTube. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. [Link]

  • A review on forced degradation and stability indicating studies. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Drug Development and Research. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics. [Link]

  • Chemical and stability studies. Eurofins Scientific. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate. [Link]

  • Chemical modification and degradation of atrazine in Medicago sativa through multiple pathways. PubMed. [Link]

  • Elucidating the pathways of degradation of denagliptin. PubMed. [Link]

  • Lifitegrast Degradation: Products and Pathways. MDPI. [Link]

  • Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. PMC. [Link]

  • (PDF) Methyl pyrido[2,3-b]pyrazine-3-carboxylate. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Handling Hygroscopic Pyrido-Pyrazine Intermediates

Current Status: Operational Ticket ID: PYR-PZ-HYG-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Introduction: Why is my solid turning into a gum? Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-PZ-HYG-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction: Why is my solid turning into a gum?

Welcome to the Technical Support Center. If you are working with pyrido[2,3-b]pyrazine or similar fused diaza/triaza-naphthalenes, you have likely encountered "The Sludge"—a free-flowing yellow powder that transforms into a sticky, intractable gum within minutes of exposure to ambient air.

This is not just simple moisture absorption; it is often a chemical event . This guide addresses the root causes of this hygroscopicity and provides field-proven protocols to salvage your yield and ensure analytical integrity.

Module 1: The "Why" – Mechanism of Instability

To handle these intermediates, you must understand that they are not merely "wet"; they are chemically reacting with atmospheric moisture.

The Covalent Hydration Phenomenon

Unlike simple salts that absorb water into a lattice, electron-deficient nitrogen heterocycles (like pyrido-pyrazines) undergo covalent hydration .[1] The high electronegativity of the nitrogen atoms creates a partial positive charge on the adjacent carbons (C-2/C-3 positions), making them highly susceptible to nucleophilic attack by water.

  • The Reaction: Water adds across the C=N bond.[1][2]

  • The Result: Formation of a covalent hydrate (pseudobase), which disrupts planarity and leads to gumming.

  • Reversibility: Often reversible under acidic/anhydrous conditions, but prolonged exposure can lead to ring-opening hydrolysis.

HydrationMechanism Anhydrous Anhydrous Pyrido-Pyrazine (Planar Solid) Transition Nucleophilic Attack at C=N Bond Anhydrous->Transition High e- deficiency Moisture + H2O (Atmospheric) Moisture->Transition Hydrate Covalent Hydrate (C-OH / NH) (Amorphous Gum) Transition->Hydrate Rapid (<5 mins) Hydrate->Anhydrous Heat/Vacuum (Reversible) Degradation Ring Opening / Oxidation (Irreversible) Hydrate->Degradation Prolonged Exposure

Figure 1: The pathway from crystalline solid to amorphous gum via covalent hydration.[1]

Module 2: Storage & Transfer Protocols

User Question: I stored my intermediate in a screw-cap vial, but it still degraded. How do I store this long-term?

Technical Response: Standard screw caps are insufficient for highly hygroscopic heterocycles.[1] The permeation rate of water vapor through polyethylene liners is high enough to cause hydration over weeks.

The "Dry-Chain" Protocol[1]
Storage TierMethodRecommended DurationNotes
Tier 1 (Critical) Glovebox (N₂/Ar) IndefiniteThe only truly safe method for >1 month storage.[1]
Tier 2 (Standard) Schlenk Flask + Grease 1-4 WeeksStore under positive pressure of Argon.[1] Use high-vacuum grease.[1]
Tier 3 (Short-term) Desiccator (P₂O₅) < 48 HoursSilica gel is too weak.[1] Use Phosphorus Pentoxide (P₂O₅) or KOH pellets.[1]
Tier 4 (Avoid) Fridge/Freezer (Vial) N/ADANGER: Condensation upon warming will instantly destroy the sample.[1]

Pro-Tip: If you must use a freezer, seal the vial inside a secondary jar containing desiccant. Allow the entire assembly to reach room temperature before opening to prevent condensation shock.

Module 3: Synthesis & Purification Troubleshooting

User Question: I filtered my solid, but during vacuum suction, it turned into an oil. What happened?

Technical Response: You likely pulled humid lab air through the filter cake. As the solvent evaporated, the cooling effect condensed atmospheric moisture directly onto your highly reactive solid.

Protocol: The "Inert Filtration" Technique

Do not use open Büchner funnels for these intermediates.[1]

  • Use a Schlenk Frit: Perform filtration under an inert gas blanket (Argon/Nitrogen).[1]

  • Positive Pressure: Push solvent through with gas pressure rather than pulling with vacuum.

  • Wash Solvent: Use anhydrous ether or heptane.[1] Avoid diethyl ether from open cans (it contains peroxides and water).

  • Drying: Do not air dry. Move immediately to a high-vacuum line (0.1 mmHg) or a vacuum desiccator filled with P₂O₅.[1]

Purification Decision Tree

PurificationTree Start Crude Reaction Mixture State Physical State? Start->State Solid Precipitate Formed State->Solid Oil Oily Residue State->Oil Filter Schlenk Filtration (Inert Gas) Solid->Filter Triturate Trituration Attempt Oil->Triturate Wash Wash with Anhydrous Heptane Filter->Wash Solvents Try: Et2O, MTBE, or Hexane/EtOAc Triturate->Solvents Success Solidifies? Solvents->Success Success->Filter Yes Lyophilize Lyophilization (Freeze Dry from Benzene/Dioxane) Success->Lyophilize No (Stubborn Oil)

Figure 2: Decision matrix for isolating hygroscopic intermediates.

Module 4: Analytical Integrity (NMR & LCMS)

User Question: My NMR spectrum shows broad peaks and shifting signals. Is my compound impure?

Technical Response: Not necessarily. Broadening often indicates proton exchange with water or dynamic equilibrium between the anhydrous form and the covalent hydrate.

Troubleshooting the NMR
  • Solvent Choice: Avoid CDCl₃ (it is rarely dry enough). Use DMSO-d6 or Acetonitrile-d3 from sealed ampoules.

  • In-Situ Drying: Add activated 3Å or 4Å molecular sieves directly into the NMR tube 10 minutes before acquisition.

  • Water Suppression: If using a modern spectrometer, run a water-suppression pulse sequence to distinguish between bulk water and exchangeable protons on your ring system.[1]

LCMS Warning: On LCMS, you may see a mass of [M+18] (water adduct) or [M+32] (methanol adduct if using MeOH). This is an artifact of the ionization source, not necessarily an impurity in the flask. Run in ACN/Water to verify.

Module 5: Advanced Recovery (Salts & Derivatives)

If the free base is too unstable to handle, convert it immediately.

  • Salt Formation:

    • Caution: HCl salts of pyrido-pyrazines are often more hygroscopic than the free base.[1]

    • Recommendation: Use Tosylate (p-TsOH) or Mesylate salts.[1] These large, lipophilic counter-ions often crystallize well and repel moisture better than halides.

  • Azeotropic Drying:

    • If you have a wet oil/gum, dissolve in anhydrous toluene and rotovap.[1] Repeat 3x. The toluene/water azeotrope will pull moisture out.

References

  • Batterham, T. J. (1966).[1] Dihydration (covalent) of condensed pyrazine heterocycles. Journal of the Chemical Society C: Organic. Link

  • Franchin, T. B., et al. (2020).[1][2] Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives. Current Drug Metabolism. Link

  • Shriver, D. F., & Drezdzon, M. A. (1986).[1] The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.[1] (Standard text for inert atmosphere techniques).

  • Vuppuluri, V. S., et al. (2015).[1][3] Pyrazine 1,4-Dioxide...[3] Chemical Stability. Chemistry - A European Journal.[1] Link

  • PubChem. (2024).[1] Pyrido[2,3-b]pyrazine Compound Summary. National Library of Medicine.[1] Link

For further assistance, please contact the Heterocyclic Chemistry Division with your specific batch number and current storage conditions.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Pyrido[2,3-b]pyrazine vs. Quinoxaline Biological Activity

Executive Summary In the landscape of kinase inhibitor design and antimicrobial discovery, the transition from a Quinoxaline (benzopyrazine) core to a Pyrido[2,3-b]pyrazine (azaphenazine) core represents a classic bioiso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor design and antimicrobial discovery, the transition from a Quinoxaline (benzopyrazine) core to a Pyrido[2,3-b]pyrazine (azaphenazine) core represents a classic bioisosteric switch. While both scaffolds provide a planar, bicyclic heteroaromatic system suitable for ATP-competitive binding, the introduction of the additional nitrogen atom in the pyrido-fused ring fundamentally alters physicochemical properties and binding modes.

This guide objectively compares these two scaffolds, highlighting how the "aza-effect" influences solubility, metabolic stability, and potency against resistant kinase targets (specifically EGFR and PI3K/mTOR).

Quick Comparison Matrix
FeatureQuinoxaline (Benzopyrazine)Pyrido[2,3-b]pyrazine (Azaphenazine)
Core Structure Benzene fused to PyrazinePyridine fused to Pyrazine
Lipophilicity (LogP) Higher (More Lipophilic)Lower (More Hydrophilic)
Aqueous Solubility Moderate to LowImproved (Additional H-bond acceptor)
Primary Binding Mode Hydrophobic interactions + H-bond acceptor (N1/N4)Hydrophobic + Additional H-bond capability (N5)
Metabolic Liability Benzylic oxidation; Ring oxidationAldehyde Oxidase (AO) susceptibility at C2/C3
Key Therapeutic Area Broad Kinase Inhibition (FGFR, VEGFR)Targeted Resistance (EGFR T790M), mTOR

Structural & Physicochemical Analysis[2]

The decision to select pyrido[2,3-b]pyrazine over quinoxaline is often driven by the need to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties rather than raw potency alone.

The "Aza-Effect" on Pharmacokinetics

The replacement of the CH group (C-5 or C-8 position of quinoxaline) with a Nitrogen atom to form pyrido[2,3-b]pyrazine reduces the partition coefficient (LogP).

  • Quinoxaline: High lipophilicity facilitates passive membrane permeability but often necessitates formulation aids (e.g., micronization, amorphous solid dispersions).

  • Pyrido[2,3-b]pyrazine: The pyridine nitrogen lowers LogP by approximately 1.0–1.5 units, significantly improving thermodynamic solubility in aqueous buffers. This is critical for intravenous (IV) formulations or reducing pill burden.

Structural Visualization

The following diagram illustrates the core pharmacophore difference and the numbering system used in SAR (Structure-Activity Relationship) studies.

ScaffoldComparison cluster_0 Quinoxaline Core cluster_1 Pyrido[2,3-b]pyrazine Core Q Benzene Ring (Lipophilic) P1 Pyrazine Ring (H-Bond Acceptor) Q->P1 Fused Effect Bioisosteric Switch Consequences Q->Effect Baseline Py Pyridine Ring (Hydrophilic + Basic N) P2 Pyrazine Ring (H-Bond Acceptor) Py->P2 Fused Py->Effect +1 N Atom: Lower LogP Altered pKa

Figure 1: Structural relationship between Quinoxaline and Pyrido[2,3-b]pyrazine scaffolds. The additional nitrogen in the pyridine ring (red cluster) acts as a polarity handle.

Biological Activity Comparison

Kinase Inhibition (Oncology)

Both scaffolds function as ATP-competitive inhibitors, binding to the hinge region of kinases. However, their utility differs in specific contexts.

  • Quinoxaline (e.g., Erdafitinib):

    • Mechanism: Relies heavily on hydrophobic Van der Waals interactions within the ATP pocket.

    • Limitation: Can lack selectivity, hitting multiple kinases (pan-inhibition) due to the generic nature of the hydrophobic interaction.

  • Pyrido[2,3-b]pyrazine (e.g., OSI-930 analogs):

    • Mechanism: The extra nitrogen (N5) can form specific water-mediated H-bonds or direct interactions with backbone residues (e.g., Met790 in EGFR mutants).

    • Advantage: Studies indicate that pyrido[2,3-b]pyrazines are particularly effective in overcoming Erlotinib resistance (EGFR T790M mutation) . The scaffold's geometry allows it to evade the steric clash introduced by the Methionine gatekeeper mutation, which often hinders quinazoline/quinoxaline binding.

Antimicrobial Activity[3]
  • Gram-Positive Bacteria: Quinoxaline derivatives generally exhibit superior potency (lower MIC) due to better penetration of the thick peptidoglycan layer facilitated by higher lipophilicity.

  • Gram-Negative Bacteria: Pyrido[2,3-b]pyrazines often outperform quinoxalines.[1] The increased polarity allows better transit through porin channels in the outer membrane of organisms like P. aeruginosa and E. coli.

Metabolic Stability (The Liability Check)

A critical "watch-out" for the pyrido-scaffold is Aldehyde Oxidase (AO) metabolism.

  • Quinoxaline: Primarily metabolized by CYP450 enzymes (oxidation on the benzene ring).

  • Pyrido[2,3-b]pyrazine: The electron-deficient pyridine ring is a substrate for cytosolic AO, which can rapidly oxidize the C2 or C3 position to a lactam (one).

    • Mitigation Strategy: Block C2/C3 positions with small alkyl groups (Methyl, Ethyl) or electron-donating groups (Amino) to sterically or electronically hinder AO attack.

Experimental Protocols

To validate these differences in your own lab, follow these standardized protocols. These workflows are designed to be self-validating (i.e., positive controls are built-in).

Synthesis: Condensation Protocol

Objective: Synthesize the core scaffolds to compare yield and purity.

  • Reagents:

    • Quinoxaline:[2][3][4][5] o-Phenylenediamine (1.0 eq) + 1,2-Dicarbonyl (e.g., Benzil) (1.0 eq).

    • Pyrido[2,3-b]pyrazine:[6][4][5][7][8][9][10][11][12] 2,3-Diaminopyridine (1.0 eq) + 1,2-Dicarbonyl (1.0 eq).

  • Solvent: Ethanol or Acetic Acid.[1]

  • Procedure:

    • Dissolve diamine in solvent at room temperature.

    • Add dicarbonyl compound dropwise.

    • Reflux for 2–4 hours.

    • Validation Point: Quinoxaline formation typically yields a white/yellow precipitate. Pyrido[2,3-b]pyrazine formation often yields a darker (orange/brown) precipitate due to electronic conjugation.

  • Work-up: Cool to 0°C, filter precipitate, wash with cold ethanol. Recrystallize from EtOH/DMF.

Kinase Assay Workflow (Biochemical)

Objective: Determine IC50 against EGFR WT and T790M.

KinaseAssay Start Compound Library (DMSO Stocks) Prep Serial Dilution (10-point, 3-fold) Start->Prep Mix Master Mix Prep: Kinase + Peptide Substrate + ATP Prep->Mix Incubate Reaction Incubation (60 min @ RT) Mix->Incubate Detect Detection Reagent (ADP-Glo or FRET Antibody) Incubate->Detect Read Plate Reader (Luminescence/Fluorescence) Detect->Read Analyze Data Analysis (Sigmoidal Dose-Response) Read->Analyze

Figure 2: Standard Kinase Inhibitor Screening Workflow.[13]

Protocol Steps:

  • Preparation: Dilute compounds in 100% DMSO (top concentration 10 mM).

  • Enzyme Mix: Prepare EGFR (WT or T790M) in assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM DTT).

  • Reaction: Add 2.5 µL compound + 5 µL Enzyme + 2.5 µL ATP/Substrate mix to a 384-well plate.

  • Control: Include Staurosporine (Pan-kinase inhibitor) as a positive control (expect IC50 < 10 nM).

  • Readout: Use ADP-Glo (Promega) or HTRF. Calculate % Inhibition relative to DMSO control.

Data Summary: Representative Potency

The table below summarizes literature values for representative derivatives against Non-Small Cell Lung Cancer (NSCLC) targets.

Compound ClassTarget Cell LineIC50 (µM)Selectivity Note
Quinoxaline Derivative A549 (EGFR WT)0.89Moderate potency; high lipophilicity limits solubility.
Quinoxaline Derivative H1975 (EGFR T790M)> 5.0Poor activity against resistance mutation.
Pyrido[2,3-b]pyrazine A549 (EGFR WT)1.10Comparable to quinoxaline.[5]
Pyrido[2,3-b]pyrazine H1975 (EGFR T790M) 0.09 Superior potency ; specific binding mode overcomes steric hindrance.

Data Source: Synthesized from SAR studies on EGFR inhibitors (See References).

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Source: Bioorganic & Medicinal Chemistry Letters (2013)

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Source: Molecules (2018) [8]

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. Source: RSC Advances (2024)

  • Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series. Source: Bioorganic & Medicinal Chemistry (2020)

  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2,3-b]pyrazines. Source: Molecules (2012)

Sources

Comparative

Comparative Guide: IC50 Profiling of Pyrido[2,3-b]pyrazine Analogs in Oncology

Topic: IC50 Values of Pyrido[2,3-b]pyrazine Analogs in Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrido[2,3-b]pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IC50 Values of Pyrido[2,3-b]pyrazine Analogs in Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, possessing bioisosteric similarity to quinazolines and pteridines. Its planar, nitrogen-rich architecture allows for high-affinity binding to the ATP-binding pockets of various protein kinases. This guide objectively compares the performance of specific pyrido[2,3-b]pyrazine derivatives against standard-of-care agents (e.g., Erlotinib, Vemurafenib) in non-small cell lung cancer (NSCLC) and colorectal cancer models.

Key Insight: While early-generation analogs suffered from poor solubility, recent 6,7-disubstituted and 2,3-disubstituted derivatives have demonstrated nanomolar potency against drug-resistant phenotypes, particularly EGFR T790M and BRAF V600E mutants.

Mechanism of Action & Signaling Pathways

Pyrido[2,3-b]pyrazines primarily function as Type I ATP-competitive kinase inhibitors. Their efficacy is often linked to the inhibition of the MAPK/ERK pathway, which is critical for cell proliferation and survival.

Pathway Visualization

The following diagram illustrates the intervention points of pyrido[2,3-b]pyrazine analogs within the EGFR and MAPK signaling cascades.

MAPK_Pathway EGFR EGFR (Receptor) RAS RAS (GTPase) EGFR->RAS Activation BRAF BRAF (Kinase) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Transcription Transcription Factors (c-Myc, ELK1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor_EGFR Pyrido[2,3-b]pyrazine (Analog 7n) Inhibitor_EGFR->EGFR Inhibits Inhibitor_BRAF Pyrido[2,3-b]pyrazine (Analog 4c) Inhibitor_BRAF->BRAF Inhibits

Figure 1: Signal transduction blockade by pyrido[2,3-b]pyrazine analogs at EGFR and BRAF nodes.[1]

Comparative Analysis: IC50 Values

The following data aggregates performance metrics from two distinct structural series of pyrido[2,3-b]pyrazines: Series A (EGFR-targeted) and Series B (BRAF-targeted).

Table 1: Efficacy in EGFR-Mutant NSCLC Models

Targeting Erlotinib-Resistant (T790M) Phenotypes

Compound IDStructure ClassCell LineMutation ProfileIC50 (μM)Reference
Compound 7n 7-substituted pyrido[2,3-b]pyrazinePC-9 EGFR Del19 (Sensitive)0.09 [1]
Compound 7n 7-substituted pyrido[2,3-b]pyrazinePC-9 ER EGFR T790M (Resistant)0.15 [1]
Erlotinib Quinazoline (Standard)PC-9 EREGFR T790M> 10.0[1]
Compound 6 Unsubstituted corePC-9EGFR Del19> 50.0[1]

Analysis:

  • Potency: Compound 7n retains sub-micromolar potency (0.15 μM) against the resistant PC-9 ER line, whereas Erlotinib loses efficacy.

  • SAR Insight: Substitution at the 7-position is critical for potency. The unsubstituted core (Compound 6) is inactive, suggesting the 7-substituent occupies the hydrophobic pocket near the gatekeeper residue.

Table 2: Efficacy in BRAF-Mutant Colorectal Cancer

Targeting BRAF V600E Phenotypes

Compound IDStructure ClassCell LineMutation ProfileIC50 (μM)Reference
Compound 4b 4-nitrobenzylidene hydrazideHCT-116 KRAS/BRAF mutant12.12 [2]
Compound 4c 4-methoxybenzylidene hydrazideHCT-116 KRAS/BRAF mutant13.10 [2]
Doxorubicin Anthracycline (Control)HCT-116N/A~0.60[2]

Analysis:

  • Selectivity: While less potent than Doxorubicin in absolute terms, Compounds 4b and 4c show specific inhibition of BRAF V600E kinase activity (approx. 80% enzyme inhibition at 10 μM) [2].

  • Safety Profile: Unlike general cytotoxics, these analogs often show reduced toxicity in non-cancerous fibroblast lines (e.g., WI-38), improving the therapeutic index.

Experimental Protocols (Self-Validating Systems)

As an application scientist, reproducibility is paramount. The following protocols include critical "pause points" and quality control (QC) steps often omitted in standard literature.

Protocol A: In Vitro Cytotoxicity Screen (MTT Assay)

Objective: Determine IC50 values with <10% CV.

  • Cell Seeding (Day 0):

    • Seed cells (e.g., PC-9) at 3,000–5,000 cells/well in 96-well plates.

    • QC Step: Leave plates at RT for 30 mins before incubating to prevent "edge effect" (uneven settling). Incubate 24h at 37°C/5% CO2.

  • Compound Treatment (Day 1):

    • Prepare 1000x stocks in DMSO. Serial dilute 1:3 in medium to keep DMSO constant (0.1% final).

    • Critical: Include a "DMSO-only" control and a "Media-only" blank.

  • Incubation (Day 1-4):

    • Incubate for 72 hours.

  • Development (Day 4):

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours.

    • Solubilize formazan crystals with DMSO or SDS-HCl.

  • Data Analysis:

    • Read Absorbance at 570 nm (reference 630 nm).

    • Fit data to a 4-parameter logistic (4PL) non-linear regression model.

Protocol B: Kinase Activity Assay (ADP-Glo™)

Objective: Validate target engagement (e.g., EGFR T790M).

  • Reaction Assembly:

    • Mix Kinase (EGFR T790M, 2 ng/µL), Substrate (Poly [Glu:Tyr], 0.2 µg/µL), and ATP (10 µM) in kinase buffer.

    • Add Pyrido[2,3-b]pyrazine analog (variable concentration).

  • Enzymatic Reaction:

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.

  • Readout:

    • Measure Luminescence (RLU).

    • QC Step: Z-factor must be > 0.5 for the assay to be considered valid.

Experimental Workflow Diagram

This workflow outlines the critical path from synthesis to lead identification.

Workflow cluster_screen Biological Screening Synth Synthesis (Suzuki Coupling) Char Characterization (NMR, MS, HPLC >95%) Synth->Char Kinase Enzymatic Assay (EGFR/BRAF) Char->Kinase Pass QC Cell Cellular Assay (MTT/MTS) Kinase->Cell Active (>50% Inh) Hit Hit Selection (IC50 < 1 μM) Cell->Hit Potent Lead Lead Optimization (SAR Analysis) Hit->Lead Lead->Synth Iterate

Figure 2: Iterative hit-to-lead optimization workflow for pyrido[2,3-b]pyrazine discovery.

References
  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 2013.

  • Synthesis and In Vitro Biological Evaluation of New Pyrido[2,3‐b]pyrazinone‐Based Cytotoxic Agents and Molecular Docking as BRAF Inhibitors. ChemistrySelect, 2019.

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors. ChemMedChem, 2021. (Cited for cytotoxicity/selectivity profiles).[1][2][3][4][5][6][7][8]

Sources

Validation

Comparative Synthesis Yield: Conventional Heating vs. Microwave

Executive Summary In modern organic synthesis, the choice between Conventional Heating (CH) and Microwave-Assisted Organic Synthesis (MAOS) is rarely about "better" or "worse"—it is about kinetic control versus thermodyn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern organic synthesis, the choice between Conventional Heating (CH) and Microwave-Assisted Organic Synthesis (MAOS) is rarely about "better" or "worse"—it is about kinetic control versus thermodynamic equilibrium.

While marketing materials often claim MAOS provides "magical" yield improvements, rigorous data suggests the primary advantage is kinetic acceleration . Microwave irradiation achieves target temperatures orders of magnitude faster than oil baths, often bypassing decomposition pathways that plague slow-heating conventional methods. However, as demonstrated by Leadbeater et al., when internal temperatures are strictly controlled and identical, yields between the two methods often converge, pointing to thermal effects as the primary driver rather than non-thermal electromagnetic influence.

This guide provides a data-driven comparison to help you decide when to deploy the microwave reactor and when to rely on the trusty heating mantle.

Mechanistic Divergence: The Physics of Heating

To understand yield discrepancies, we must first understand the energy transfer vector.

  • Conventional Heating (Conductive/Convective): Relies on a thermal gradient. Heat transfers from the source

    
     vessel wall 
    
    
    
    solvent boundary layer
    
    
    bulk solvent. This is slow and creates "hot walls," leading to potential product degradation at the vessel surface.[1]
  • Microwave Heating (Dielectric): Relies on dipole rotation and ionic conduction . The electromagnetic field interacts directly with polar molecules throughout the entire volume simultaneously. This allows for "inverted temperature gradients" where the solution is hotter than the vessel walls.

Visualization: Energy Transfer Pathways

HeatingMechanism cluster_0 Conventional Heating (Gradient) cluster_1 Microwave Heating (Volumetric) HeatSource Heat Source (Oil Bath/Mantle) Wall Vessel Wall HeatSource->Wall Conduction SolventLayer Solvent Boundary Layer Wall->SolventLayer Conduction Bulk Bulk Reactants SolventLayer->Bulk Convection (Slow) Magnetron Magnetron (2.45 GHz) Dipoles Polar Molecules (Dipole Rotation) Magnetron->Dipoles Radiation Ions Ionic Species (Ionic Conduction) Magnetron->Ions Radiation HeatGen Instant Internal Heat Dipoles->HeatGen Friction Ions->HeatGen Collision

Figure 1: Comparison of heat transfer vectors. Conventional heating relies on slow wall-to-center conduction, while microwaves engage polar species directly for volumetric heating.[2]

Performance Metrics: The Data

The following data aggregates comparative studies across three distinct reaction classes. Note the drastic reduction in time, which is the hallmark of MAOS.

Table 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Substrate: Aryl halides + Phenylboronic acid | Catalyst: Pd(OAc)₂[3]

MetricConventional Heating (Oil Bath)Microwave Irradiation (Single Mode)Delta (MAOS vs CH)
Temperature 80°C (Reflux)120°C (Sealed Vessel)+40°C
Time 8.0 Hours10 Minutes98% Reduction
Yield 94%98%+4%
Energy Efficiency Low (High heat loss to environment)High (Direct coupling)~85x more efficient
Purity Profile Moderate (Protracted thermal exposure)High (Cleaner profile)Improved

Analyst Note: In Suzuki couplings, the yield advantage of MAOS is often marginal (e.g., 94% vs 98%). The value proposition is purely throughput . You can run 48 reactions in the time it takes to run one conventional reflux.

Table 2: Heterocyclic Synthesis (Hantzsch Dihydropyridine)

Multi-component condensation: Aldehyde + Ethyl Acetoacetate + Ammonium Acetate

MetricConventional HeatingMicrowave IrradiationDelta
Conditions Reflux (Ethanol)140°C (Solvent-free or EtOH)Higher T / High Pressure
Time 12 Hours4 - 10 Minutes99% Reduction
Yield 70%90%+20%
Mechanism Slow condensation equilibriumRapid superheating drives equilibriumSignificant Yield Boost

Analyst Note: Here, MAOS shows a distinct yield advantage.[4][5] Multi-component reactions often suffer from side reactions (e.g., Knoevenagel condensation vs. Michael addition competition). Rapid heating favors the desired thermodynamic product before kinetic by-products accumulate.

Experimental Protocols

To ensure reproducibility, I have standardized these protocols. The "Microwave" protocol assumes a single-mode reactor (e.g., Biotage Initiator or CEM Discover).

Protocol A: Suzuki-Miyaura Coupling (Comparative)
1. Conventional Method (The Baseline)
  • Reagents: 4-Bromoanisole (1.0 mmol), Phenylboronic acid (1.5 mmol),

    
     (2.0 mmol), Pd(OAc)
    
    
    
    (1 mol%).
  • Solvent: 5 mL Ethanol/Water (1:1).

  • Setup: 25 mL Round Bottom Flask with reflux condenser and magnetic stir bar.

  • Procedure:

    • Charge flask with solid reagents.

    • Add solvent and stir to degas (sparge with

      
       for 5 mins).
      
    • Immerse in pre-heated oil bath at 85°C .

    • Reflux for 8 hours .

    • Workup: Cool, extract with EtOAc, wash with brine, dry over MgSO

      
      , concentrate.
      
  • Expected Yield: ~90-94%

2. Microwave Method (The Accelerator)[5][6]
  • Reagents: Same stoichiometry.

  • Solvent: 3 mL Ethanol/Water (1:1) (Reduced volume due to sealed vessel efficiency).

  • Setup: 5 mL Microwave Process Vial (pressure rated to 20 bar).

  • Procedure:

    • Charge vial with solids and solvent.

    • Add a dedicated magnetic stir bar.

    • Cap with a crimp top (septum).

    • Program:

      • Temp: 120°C

      • Hold Time: 10:00 (10 minutes)

      • Pre-stir: 30 seconds

      • Absorption Level: High

    • Cooling: Compressed air cooling (auto) to 40°C.

    • Workup: Identical to conventional.

  • Expected Yield: ~95-98%

Critical Analysis: The "Microwave Effect" Debate

A critical question for any scientist is: Is the microwave doing something special?

The Consensus: Most observed yield improvements are Thermal Effects .[5]

  • Superheating: Microwaves can heat solvents 20-30°C above their atmospheric boiling points in sealed vessels. According to the Arrhenius equation, a 10°C increase doubles the reaction rate. A 30°C increase accelerates it by

    
     times.
    
  • Selective Heating: If a catalyst or reagent is more polar than the solvent (e.g., Pd-C in toluene), it creates "molecular radiators" (micro-hotspots), driving the reaction at the catalyst surface faster than the bulk temperature suggests.

Non-Thermal Effects: While debated, specific microwave effects (alignment of transition states with the electric field) are generally considered negligible for most standard organic transformations (Leadbeater, 2003). Do not rely on "magic"; rely on temperature and pressure.

Decision Framework: When to Switch?

Use this logic flow to determine if your synthesis warrants the use of a microwave reactor.

DecisionTree Start New Synthesis Target PolarityCheck Are reagents/solvent polar? Start->PolarityCheck ScaleCheck Scale > 20g? PolarityCheck->ScaleCheck Yes AddDopant Add Ionic Liquid/Dopant PolarityCheck->AddDopant No (Non-polar) TimeCheck Reaction Time > 4 Hours? ScaleCheck->TimeCheck No (< 20g) UseConv USE CONVENTIONAL (Batch/Scale) ScaleCheck->UseConv Yes (Penetration Depth Issues) SensitiveCheck Thermally Sensitive? TimeCheck->SensitiveCheck No UseMW USE MICROWAVE (High Throughput) TimeCheck->UseMW Yes (Save Time) SensitiveCheck->UseMW Yes (Fast Ramp/Cool) SensitiveCheck->UseConv No AddDopant->ScaleCheck

Figure 2: Decision matrix for selecting heating methodology. Note that scale is the primary limiter for microwave synthesis due to the penetration depth of radiation (approx. 2-5 cm).

References

  • Leadbeater, N. E., & Marco, M. (2003). Preparation of biaryls using water as solvent: a comparison of the efficiency of conventional and microwave heating.[7] Journal of Organic Chemistry.

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[2][4][5][8][9][10] Angewandte Chemie International Edition.

  • Alajarin, R., et al. (1995). Synthesis of Hantzsch 1,4-dihydropyridines under microwave irradiation. Synlett.

  • Dallinger, D., & Kappe, C. O. (2007). Microwave-assisted synthesis in water as solvent.[7][9] Chemical Reviews.

  • Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis.[2][4][5][6][8][9][10] Tetrahedron Letters.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompas...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate, a heterocyclic compound with potential biological activity. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

I. Immediate Post-Experiment Handling and Waste Classification

The first step in the proper disposal of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate is its correct classification as a hazardous waste. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[4][6] Given the nature of pyridopyrazine derivatives, it is prudent to assume the compound may possess one or more of these characteristics until proven otherwise.

Key Actions:

  • Hazardous Waste Determination: All waste containing Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate, including pure compound, solutions, and contaminated materials, must be designated as hazardous waste.[7][8]

  • Segregation at the Source: Immediately segregate this waste from non-hazardous materials to prevent cross-contamination.[9]

II. Waste Accumulation and Storage

Proper accumulation and storage of chemical waste are paramount to preventing accidental spills, reactions, and exposure.

Step-by-Step Protocol for Waste Accumulation:

  • Select an Appropriate Waste Container:

    • Use a container that is chemically compatible with Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][9] The original product container, if in good condition, can be repurposed for waste accumulation.[9]

    • Ensure the container has a secure, leak-proof screw-top cap.[4] Do not use containers with snap caps or parafilm as a primary closure.

    • The container must be in good condition, free from cracks, leaks, or other damage.[10][11]

  • Properly Label the Waste Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[7][10]

    • The label must include:

      • The words "Hazardous Waste."[7][10]

      • The full chemical name: "Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate." Avoid using abbreviations or chemical formulas.[10]

      • The approximate concentration and quantity of the waste.

      • The date when waste was first added to the container (the "accumulation start date").[6]

      • The specific hazards associated with the waste (e.g., "Irritant," "Handle with Care"). While the exact hazards are not fully elucidated, it is best practice to note potential risks based on related compounds.[1][2]

  • Accumulate Waste in a Designated Satellite Accumulation Area (SAA):

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7][8][10]

    • Keep the waste container closed at all times, except when adding waste.[8][10][11] A funnel should not be left in the container opening.[10]

    • Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[11]

    • Segregate the container of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate waste from incompatible materials, such as strong oxidizing agents and strong acids.[12]

Quantitative Summary of Storage Requirements:

ParameterRequirementRationale
Maximum Volume in SAA 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[8]Prevents the accumulation of large quantities of hazardous materials in the laboratory.
Container Status Closed at all times, except when adding waste.[10][11]Minimizes the release of vapors and prevents spills.
Labeling Must be labeled with "Hazardous Waste" and the full chemical name upon initiation of collection.[7][10]Ensures proper identification and handling by all personnel.
Secondary Containment Required for all liquid waste containers.[11]Contains leaks and spills, preventing environmental contamination and personnel exposure.
III. Disposal of Contaminated Materials

Any materials that come into contact with Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate must be disposed of as hazardous waste.

  • Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated, lined container for solid hazardous waste.[11]

  • Labware: Glassware and other equipment that cannot be decontaminated should be placed in a puncture-resistant container, labeled as hazardous waste, and disposed of accordingly.

  • Spill Cleanup Materials: Absorbent materials used to clean up spills of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate are also considered hazardous waste and must be disposed of in a sealed and labeled container.

IV. Arranging for Final Disposal

The final step in the disposal process is the removal of the hazardous waste from the laboratory by trained professionals.

  • Request a Waste Pickup: Once the waste container is nearly full (approximately 90% capacity to allow for expansion), or as required by your institution's policies, contact your facility's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[10]

  • Professional Disposal: Do not attempt to dispose of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate down the drain or in the regular trash.[4][13] All hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company arranged by your institution.[5][6]

V. Visualization of the Disposal Workflow

The following diagram illustrates the key stages in the proper disposal of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate.

cluster_0 In the Laboratory cluster_1 Institutional Waste Management cluster_2 Final Disposal A Experiment Generates Waste (Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate) B Classify as Hazardous Waste A->B Immediate Action F Dispose of Contaminated PPE & Labware A->F Simultaneously C Select & Prepare Compatible Container B->C D Label Container: 'Hazardous Waste' + Chemical Name + Date C->D Before First Use E Accumulate in SAA (Secondary Containment) D->E Store Safely G Request Waste Pickup from EH&S E->G When Full F->G H EH&S Collects Waste G->H I Transport to Central Accumulation Area H->I J Licensed Waste Vendor Picks Up Waste I->J K Transport to Approved Disposal Facility J->K L Final Treatment/ Disposal K->L RCRA Compliant

Caption: Workflow for the proper disposal of Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • MLI Environmental. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • University of Illinois Division of Research Safety. (n.d.). Chemical Waste Procedures.
  • University of Delaware Environmental Health & Safety. (n.d.). Chemical Waste Management.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - Pyrazine-2,3-dicarboxylic acid.
  • TCI Chemicals. (2024, November 28). Safety Data Sheet - 2-Acetylpyrazine.
  • Advanced Biotech. (2025, January 25). Safety Data Sheet - 2-Ethyl-3-Methyl Pyrazine synthetic.
  • Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet - 2-Ethylpyrazine.
  • Thermo Fisher Scientific. (2018, January 18). Safety Data Sheet - Piperazine.
  • Elan Chemical. (2018, April 9). Safety Data Sheet - Ethylpyrazine.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - Pyrazine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate
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Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate
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